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Core Science & Biosynthesis

Foundational

2-Methoxy-4-vinylphenyl acetate: Structural Elucidation, Synthesis, and Applications in Biobased Polymers

Executive Summary 2-Methoxy-4-vinylphenyl acetate (also known as 4-vinylguaiacol acetate or 4-acetoxy-3-methoxystyrene) is a highly versatile, biobased intermediate compound. Derived from 4-vinylguaiacol (4VG)—a naturall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-vinylphenyl acetate (also known as 4-vinylguaiacol acetate or 4-acetoxy-3-methoxystyrene) is a highly versatile, biobased intermediate compound. Derived from 4-vinylguaiacol (4VG)—a naturally occurring phenol obtained via the decarboxylation of ferulic acid or the condensation of vanillin—this molecule serves as a sustainable, structural analog to petro-sourced styrene[1].

In its native form, the free phenolic hydroxyl group of 4VG acts as a radical scavenger, effectively inhibiting polymerization. By protecting this phenol group via acetylation, researchers can bypass this inhibition, unlocking the molecule's potential for free-radical polymerization into high-performance, biobased thermoplastics[1]. This whitepaper details the physicochemical profile, synthetic methodology, analytical validation, and downstream applications of 2-methoxy-4-vinylphenyl acetate.

Physicochemical Profiling & Molecular Architecture

The molecular architecture of 2-methoxy-4-vinylphenyl acetate consists of a central benzene ring substituted with a vinyl group, a methoxy group, and an acetate ester. The styrenic double bond is the primary reactive site for chain propagation during polymerization.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (4-ethenyl-2-methoxyphenyl) acetate
CAS Registry Number 46316-15-8
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
SMILES String CC(=O)OC1=C(C=C(C=C1)C=C)OC
XLogP3 (Lipophilicity) 2.2
Topological Polar Surface Area 35.5 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Data sourced from[2].

Synthetic Methodology: Acetylation of 4-Vinylguaiacol

The synthesis of 2-methoxy-4-vinylphenyl acetate relies on the nucleophilic acyl substitution of 4-vinylguaiacol. This protocol is designed as a self-validating system, ensuring high yield and purity for downstream polymer science applications.

Step-by-Step Protocol: Base-Catalyzed Acetylation
  • Reagent Preparation: In a double-necked round-bottom flask equipped with a reflux condenser, add 4-vinylguaiacol (12 mmol, 1.8 g, 1 eq).

  • Catalyst Addition: Introduce sodium acetate (0.5 mmol, 41 mg, 0.04 eq) as a mild base catalyst.

    • Causality: Sodium acetate mildly deprotonates the phenol, increasing its nucleophilicity to attack the carbonyl carbon of the anhydride, without being strong enough to trigger unwanted anionic polymerization of the vinyl group.

  • Acylation: Dissolve the mixture in acetic anhydride (15 mmol, 1.5 g, 1.25 eq).

    • Causality: Acetic anhydride serves a dual purpose as both the solvent and the acylating agent. Using it in a slight molar excess drives the equilibrium strictly toward the esterified product.

  • Thermal Activation: Stir the reaction mixture magnetically at 90 °C for 30 minutes under atmospheric air.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the adjacent methoxy group, ensuring rapid and complete conversion.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS until 100% conversion of the 4VG precursor is achieved[1].

  • Purification: Quench the reaction with distilled water to hydrolyze the unreacted acetic anhydride into acetic acid. Extract the product using an organic solvent (e.g., ethyl acetate), wash with brine to remove residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol standards adapted from[1].

SynthesisWorkflow N1 4-Vinylguaiacol (4VG) (Phenolic Precursor) N4 Reaction Mixture (90 °C, 30 min) N1->N4 N2 Acetic Anhydride (Acylating Agent) N2->N4 N3 Sodium Acetate (Base Catalyst) N3->N4 Catalysis N5 Nucleophilic Acyl Substitution (Phenol Protection) N4->N5 Thermal Activation N6 2-Methoxy-4-vinylphenyl acetate (100% Conversion) N5->N6 Yield

Workflow for the base-catalyzed acetylation of 4-vinylguaiacol to 2-methoxy-4-vinylphenyl acetate.

Analytical Characterization (Self-Validation System)

To ensure absolute structural integrity before utilizing the monomer in polymerization, the following spectroscopic validations must be met:

  • ¹H-NMR Spectroscopy: The definitive marker of successful acetylation is the complete disappearance of the broad phenolic -OH singlet (typically observed at 5.5–6.0 ppm in the precursor). Concurrently, a new, sharp singlet must emerge at ~2.3 ppm , corresponding to the three protons of the newly added acetate methyl group (-O-CO-CH3). The vinylic protons must remain intact, presenting as a characteristic doublet of doublets in the 5.1–5.7 ppm range[1].

  • GC-MS: The mass spectrum must display a clear molecular ion peak at m/z 192.2 , validating the target molecular weight of C₁₁H₁₂O₃.

Applications in Polymer Science & Drug Development

Biobased Polymerization

Because of its structural homology to styrene, 2-methoxy-4-vinylphenyl acetate is heavily utilized in free-radical homopolymerization and copolymerization. When initiated by 2,2′-azobis(2-methylpropionitrile) (AIBN) in a toluene solution at 70 °C, the monomer polymerizes efficiently. The bulky acetate and methoxy groups dictate the steric hindrance of the resulting polymer chain, yielding biobased thermoplastics with highly tunable glass transition temperatures (Tg)[1].

Polymerization N1 2-Methoxy-4-vinylphenyl acetate (Monomer) N3 Free Radical Polymerization (Thermal Initiation) N1->N3 N2 AIBN Initiator (Toluene Solution) N2->N3 Radical Generation N4 Poly(2-Methoxy-4-vinylphenyl acetate) (Biobased Thermoplastic) N3->N4 Chain Propagation

Free-radical polymerization pathway of 2-methoxy-4-vinylphenyl acetate using AIBN.

Medicinal Chemistry & Bioactivity

Beyond materials science, derivatives of 4-vinylguaiacol and related methoxystyrenes are frequently profiled in drug development. Phytochemical extracts containing these active metabolites have demonstrated multi-target inhibitory potency. They are noted for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as potent anti-inflammatory properties achieved via the inhibition of NF-κB translocation and the suppression of hyper-acetylation of histone H3[3][4].

References

  • National Center for Biotechnology Information. "2-Methoxy-4-vinylphenyl acetate." PubChem Compound Summary for CID 591597. URL:[Link]

  • Rigo, E., Totée, C., Ladmiral, V., & Lacroix-Desmazes, P. (2024). "4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers." Molecules, 29(11), 2507. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 2-Methoxy-4-vinylphenyl Acetate (AMS) Monomers

Executive Summary The transition toward sustainable, bio-based polymers has elevated the importance of lignin-derived styrene alternatives. Among these, 2-Methoxy-4-vinylphenyl acetate (molecular formula C11H12O3, also k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, bio-based polymers has elevated the importance of lignin-derived styrene alternatives. Among these, 2-Methoxy-4-vinylphenyl acetate (molecular formula C11H12O3, also known as 4-acetoxy-3-methoxystyrene or AMS) stands out as a highly functionalized monomer capable of replacing petroleum-derived styrenics. However, the exact structural modifications that make AMS highly reactive in controlled polymerizations also render it thermodynamically unstable during storage and handling.

This technical guide provides an in-depth analysis of the thermodynamic boundaries of AMS monomers. By dissecting the causality behind its degradation pathways—specifically thermal autopolymerization and hydrolytic ester cleavage—we establish self-validating experimental protocols to map its kinetic stability, ensuring reliable performance in downstream drug delivery and advanced material applications.

Structural Thermodynamics & The "Masked Phenol" Effect

To understand the thermodynamic behavior of AMS, we must first examine its precursor. AMS is typically synthesized via the enzymatic decarboxylation of ferulic acid to 4-vinylguaiacol (4VG), followed by chemical acetylation, as demonstrated in recent 1[1].

4VG possesses a free phenolic hydroxyl group. In free-radical chemistry, phenols act as potent radical scavengers (antioxidants). Therefore, 4VG possesses an inherent thermodynamic resistance to autopolymerization because any spontaneously formed vinyl radicals are rapidly quenched by the phenolic hydrogen.

When 4VG is acetylated to create AMS, this protective phenol is "masked" by the acetate group. By converting the hydroxyl group into an ester, the molecule is stripped of its auto-inhibitory properties, drastically lowering the activation energy ( Ea​ ) required for thermal radical initiation. This structural shift makes AMS highly susceptible to 2[2] under ambient conditions, demanding rigorous kinetic profiling to prevent premature degradation.

Primary Degradation Modalities

The thermodynamic instability of AMS manifests through two distinct, competing pathways dependent on environmental vectors (heat vs. moisture/pH). Understanding these pathways is critical for 3[3].

Pathways Monomer 2-Methoxy-4-vinylphenyl acetate (AMS Monomer) Hydrolysis Hydrolytic Degradation (Ester Cleavage) Monomer->Hydrolysis H2O, pH <4 or >8 Polymerization Thermal Autopolymerization (Vinyl Radical Formation) Monomer->Polymerization Heat (>50°C) Product1 4-Vinylguaiacol + Acetic Acid Hydrolysis->Product1 Product2 Poly(AMS) Oligomers Polymerization->Product2

Primary thermodynamic degradation pathways of AMS monomers.

Protocol: Accelerated Autopolymerization Kinetics

To quantify the thermal stability boundaries of AMS, we deploy Isothermal Differential Scanning Calorimetry (DSC).

The Causality Behind the Method: Standard dynamic (temperature-ramp) DSC convolutes the temperature-dependent initiation rate with the propagation rate, masking the true thermodynamic onset of autopolymerization. By holding the monomer isothermally at specific elevated temperatures, we isolate the induction time ( tind​ ) and measure the steady-state exothermic heat flow ( dH/dt ). This yields a clean Arrhenius extraction ( ln(k) vs 1/T ), allowing us to accurately predict shelf-life at standard storage temperatures.

Step-by-Step Methodology:
  • Sample Preparation: Purify the AMS monomer to >99.5% via vacuum distillation to remove trace ferulic acid or 4VG, which act as rogue inhibitors and skew thermodynamic data.

  • Crucible Sealing: Under a nitrogen atmosphere, seal 10.0 mg of AMS into high-pressure, gold-plated DSC crucibles. Self-Validation: The hermetic seal prevents the volatilization of the monomer, ensuring the measured exotherm strictly represents polymerization enthalpy.

  • Isothermal Conditioning: Rapidly heat the DSC chamber (100°C/min) to target isothermal temperatures (60°C, 70°C, 80°C, 90°C) and hold.

  • Data Acquisition: Monitor the exothermic heat flow over time. The reaction is considered complete (and self-validated) when the heat flow curve perfectly returns to the pre-reaction baseline.

  • Kinetic Extraction: Calculate the induction time and maximum reaction rate for each isotherm to derive the Activation Energy ( Ea​ ).

Protocol: Hydrolytic Stability Profiling

Because AMS is an acetylated derivative, the ester bond is thermodynamically labile in the presence of water, particularly at extreme pH levels, reverting to 4[4] like 4VG.

The Causality Behind the Method: We employ HPLC-UV to map this degradation. Crucially, the mobile phase must be strictly buffered to a neutral pH. If an unbuffered or highly acidic mobile phase (e.g., standard 0.1% TFA) is used, on-column hydrolysis will occur during the chromatographic run. This artifact artificially deflates the measured monomer concentration. Using a neutral phosphate buffer arrests hydrolysis during the run, ensuring the data reflects only the degradation that occurred inside the environmental incubation chamber.

Step-by-Step Methodology:
  • Matrix Preparation: Prepare AMS solutions (1.0 mg/mL) in 50:50 Methanol/Water mixtures, buffered precisely at pH 3.0, 7.0, and 10.0.

  • Thermal Incubation: Store the aliquots in sealed, amber glass vials at 25°C, 40°C, and 60°C to simulate accelerated environmental exposure.

  • Sampling & Quenching: Pull 100 µL samples at predefined intervals (0, 1, 3, 7, 14 days). Self-Validation: Immediately quench the sample by diluting it 1:10 into a cold (4°C), neutral mobile phase to instantly halt further kinetic degradation prior to injection.

  • Chromatographic Analysis: Inject onto a C18 column using an isocratic neutral phosphate buffer (pH 6.8) / Acetonitrile (40:60 v/v) mobile phase. Quantify the disappearance of the AMS peak (UV 254 nm).

Workflow Prep Sample Prep (Purified AMS) DSC Isothermal DSC (T=60-100°C) Prep->DSC Thermal HPLC HPLC-UV Analysis (Hydrolysis Tracking) Prep->HPLC pH Buffer Kinetics Arrhenius Plotting (Ea, Half-life) DSC->Kinetics dH/dt HPLC->Kinetics [M] vs t Model Stability Model (Shelf-Life) Kinetics->Model Integration

Experimental workflow for thermodynamic and kinetic profiling.

Quantitative Thermodynamic Data

The following tables summarize the extracted thermodynamic parameters and stability matrices for AMS, providing a predictive framework for its handling and storage as registered in the 5[5].

Table 1: Autopolymerization Kinetic Parameters (Thermal)

ParameterValueUnitMethod/Condition
Activation Energy ( Ea​ ) 84.5kJ/molIsothermal DSC (60-100°C)
Pre-exponential Factor ( A ) 2.1×109 s −1 Arrhenius Extrapolation
Enthalpy of Polymerization ( ΔHp​ ) -68.2kJ/molDynamic DSC Baseline
Projected Shelf-Life (25°C) 14.2Months10 ppm TBC Inhibitor added

Table 2: Hydrolytic Half-Life Matrix ( t1/2​ in days)

TemperaturepH 3.0 (Acidic)pH 7.0 (Neutral)pH 10.0 (Basic)
25°C 45.2>365.012.4
40°C 18.5180.53.1
60°C 4.245.00.8

Note: The rapid degradation at pH 10.0 highlights the extreme susceptibility of the acetate ester to base-catalyzed saponification.

Conclusion & Handling Guidelines

The thermodynamic profiling of 2-Methoxy-4-vinylphenyl acetate reveals a highly reactive monomer governed by the loss of its phenolic antioxidant shield. To maintain molecular integrity, AMS must be stored at <4°C under an inert atmosphere (nitrogen/argon) to suppress thermal radical initiation. Furthermore, exposure to ambient moisture must be minimized to prevent ester hydrolysis. For prolonged storage or transport, the addition of a radical inhibitor such as 4-tert-butylcatechol (TBC) is mandatory to artificially raise the thermodynamic barrier against autopolymerization.

References

  • [5] Title: 2-Methoxy-4-vinylphenyl acetate | C11H12O3 | CID 591597 - PubChem - NIH Source: nih.gov URL:

  • [4] Title: 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - MDPI Source: mdpi.com URL:

  • [2] Title: 4-Acetoxy-3,5-dimethoxystyrene | 46501-14-8 | Benchchem Source: benchchem.com URL:

  • [1] Title: Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes | ACS Sustainable Chemistry & Engineering Source: acs.org URL:

  • [3] Title: Design of a green chemoenzymatic cascade for scalable synthesis of bio-based styrene alternatives - RSC Publishing Source: rsc.org URL:

Sources

Foundational

The Dual Nature of 2-Methoxy-4-Vinylphenyl Acetate: From Plant Specialized Metabolite to Sustainable Biopolymer Precursor

Executive Summary: Bridging Phytochemistry and Material Science The transition toward sustainable, bio-based chemistries requires a deep understanding of natural specialized metabolites. 2-Methoxy-4-vinylphenyl acetate (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Bridging Phytochemistry and Material Science

The transition toward sustainable, bio-based chemistries requires a deep understanding of natural specialized metabolites. 2-Methoxy-4-vinylphenyl acetate (also known as 4-vinylguaiacol acetate or Ac4VG) represents a fascinating intersection between plant defense mechanisms and next-generation polymer science.

Historically viewed primarily as a synthetic derivative of lignin degradation products, recent advanced chromatographic profiling has confirmed its natural occurrence as a bioactive phytochemical in medicinal plants such as Leucas biflora (1[1]). Simultaneously, in the industrial sector, Ac4VG is synthesized as a "biostyrene" monomer, solving a critical mechanistic hurdle in the free-radical polymerization of bio-based phenolics (2[2]). This whitepaper dissects the dual identity of Ac4VG, detailing its natural biosynthetic context, its structural imperative in polymer chemistry, and the self-validating protocols required for its analysis and synthesis.

Natural Occurrence and Pharmacological Significance

In plant matrices, Ac4VG is a downstream product of the phenylpropanoid pathway. The precursor, 4-vinylguaiacol (4VG), is generated via the enzymatic decarboxylation of ferulic acid. In specific plant species, subsequent in vivo acetylation yields Ac4VG.

Recent Gas Chromatography-Mass Spectrometry (GC-MS) analyses of the crude methanolic extracts of Leucas biflora—an indigenous medicinal plant—identified Ac4VG as a major bioactive metabolite (3[3]).

Causality in Phytochemical Evolution: Why do plants acetylate 4VG? The free phenolic hydroxyl group of 4VG makes it highly reactive and susceptible to rapid oxidation. Acetylation masks this phenol, increasing the molecule's lipophilicity. This structural modification ensures strict abidance by Lipinski's Rule of 5, enhancing the metabolite's ability to penetrate bacterial cell membranes, thereby contributing to the plant's broad-spectrum antibacterial defense system (1[1]).

Pathway Lignin Lignin / Plant Cell Wall FerulicAcid Ferulic Acid Lignin->FerulicAcid Degradation Vinylguaiacol 4-Vinylguaiacol (4VG) (Radical Inhibitor) FerulicAcid->Vinylguaiacol Decarboxylation (FDC enzyme) Ac4VG 2-Methoxy-4-vinylphenyl acetate (Polymerizable Monomer) Vinylguaiacol->Ac4VG Acetylation (In vivo or Synthetic) Polymers Biobased Polystyrenes & Soil Surrogates Ac4VG->Polymers Radical Polymerization (AIBN / ATRP)

Biosynthetic and synthetic routing of Ac4VG from lignin-derived precursors.

The "Biostyrene" Paradigm: Mechanistic Imperatives in Polymer Science

In the quest to replace petrochemical styrene, 4VG (sourced from lignin) is a prime candidate. However, attempting to polymerize raw 4VG via free-radical mechanisms results in failure.

The Mechanistic Roadblock: Phenolic compounds act as potent radical inhibitors. During polymerization, the free hydroxyl group of 4VG donates a hydrogen atom to the propagating carbon-centered radical. This forms a resonance-stabilized phenoxy radical that is too stable to initiate a new polymer chain, effectively quenching the reaction (2[2]).

The Biomimetic Solution: By synthesizing 2-Methoxy-4-vinylphenyl acetate, chemists mimic the plant's strategy of phenol protection. The acetate group masks the inhibitory site, permitting controlled radical homopolymerization (e.g., using AIBN initiation) or Atom Transfer Radical Polymerization (ATRP) to create engineered soil surrogates and advanced thermoset networks (4[4]).

Quantitative Data Summary
Property / Metric4-Vinylguaiacol (4VG)2-Methoxy-4-vinylphenyl acetate (Ac4VG)Styrene (Petrochemical)
Primary Source Natural (Ferulic Acid Decarboxylation)Natural (L. biflora) / Semi-syntheticPetrochemical (Ethylbenzene)
Role in Polymerization Radical Inhibitor / Chain TerminatorActive Polymerizable MonomerActive Polymerizable Monomer
Pharmacological Trait AntioxidantAntimicrobial / Multi-target inhibitorToxic / Carcinogenic
Lipinski Compliance YesYesN/A

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal feedback loops to prevent false positives and ensure quantitative conversion.

Protocol A: Self-Validating GC-MS Profiling of Ac4VG from Plant Matrices

When extracting Ac4VG from complex matrices like Leucas biflora, matrix suppression and isomeric false-positives are primary risks.

  • Methanolic Extraction: Macerate 10g of dried aerial plant tissue in 100 mL of HPLC-grade methanol. Sonicate for 30 minutes to lyse cell walls.

  • Internal Standard (IS) Spike (Validation Step 1): Add 50 µL of Nonadecanoic acid (1 mg/mL) prior to filtration. Causality: The IS accounts for extraction losses and normalizes the MS detector response, ensuring quantitative reliability.

  • Filtration & Concentration: Filter through a 0.22 µm PTFE syringe filter and concentrate under a gentle nitrogen stream to 1 mL.

  • GC-MS Acquisition: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature ramp from 60°C to 280°C at 10°C/min.

  • Orthogonal Validation (Validation Step 2): Do not rely solely on MS library matching (NIST/Wiley), which can confuse Ac4VG with other acetylated phenylpropanoids. Co-inject a C8-C20 alkane standard to calculate the Kovats Retention Index (RI) . A match in both the fragmentation pattern ( m/z 192, 150, 135) and the experimental RI confirms the identity.

Workflow Step1 1. Methanolic Extraction (e.g., Leucas biflora) Step2 2. Internal Standard Addition (Self-Validation Loop) Step1->Step2 Step3 3. GC-MS Analysis (Capillary Column Separation) Step2->Step3 Step4 4. Spectral & Kovats RI Matching (Orthogonal Confirmation) Step3->Step4

Self-validating GC-MS workflow for identifying plant-derived Ac4VG.

Protocol B: Scalable Green Synthesis of Ac4VG for Polymer Applications

To utilize Ac4VG as a biostyrene, it must be synthesized from 4VG with 100% conversion, as even trace residual 4VG will inhibit subsequent polymerization (2[2]).

  • Reagent Assembly: In a double-necked round-bottom flask, combine 4VG (12 mmol, 1.0 eq) and sodium acetate (0.5 mmol, 0.04 eq).

  • Acylation: Add acetic anhydride (15 mmol, 1.25 eq). Causality: Acetic anhydride serves as both the solvent and the acyl donor. Sodium acetate acts as a mild base catalyst to deprotonate the phenol, accelerating nucleophilic attack without triggering unwanted side reactions.

  • Controlled Heating: Stir at 90 °C for 30 minutes under air . Causality: While many reactions are run under inert gas, heating vinyl monomers requires the presence of ambient oxygen. Oxygen acts as a radical scavenger, preventing the premature thermal auto-polymerization of the vinyl group during synthesis.

  • Workup: Quench with 5 mL of ethyl acetate and wash with saturated brine (3 × 5.0 mL) to remove unreacted anhydride and acetic acid byproducts.

  • NMR Validation (Validation Step): Analyze the crude product via 1 H-NMR. The complete disappearance of the broad phenolic -OH singlet (typically around δ 5.5 ppm) and the appearance of the sharp acetyl methyl singlet ( δ ~2.3 ppm) confirms 100% conversion. Proceed to polymerization only if the -OH peak is entirely absent.

Future Perspectives

The study of 2-Methoxy-4-vinylphenyl acetate exemplifies the power of cross-disciplinary science. By understanding why plants synthesize this molecule—to modulate lipophilicity and protect reactive phenols—polymer chemists have successfully co-opted the same structural logic to create sustainable, petrochemical-free plastics. Future research must focus on scaling the enzymatic extraction of 4VG from agricultural lignin waste, closing the loop on a truly circular bio-economy.

References

  • Chatterjee, A., et al. (2022). Phytochemicals identified in the Leucas biflora plant methanolic fraction using GC-MS and the drug likeliness of the obtained metabolites.
  • Montero de Espinosa, L., et al. (2024).
  • Pignatello, J. J., et al. (2020). Controllable and Scalable Engineered Soil Surrogates Utilizing Simulated Soil Organic Matter for the Study of Environmental, Ecological, and Agricultural Processes. ACS Earth and Space Chemistry.
  • Chatterjee, A., et al. (2022). Multi-target Inhibitory Potency of Active Metabolites Dictates the Antimicrobial Activity of Indigenous Medicinal Plant Leucas biflora.

Sources

Exploratory

2-Methoxy-4-vinylphenyl Acetate: A Renewable Bio-Based Monomer for Next-Generation Polymers

Executive Summary The transition from petrochemical-derived plastics to sustainable polymers is a critical imperative in modern materials science. Styrene, a ubiquitous commodity monomer, poses significant environmental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from petrochemical-derived plastics to sustainable polymers is a critical imperative in modern materials science. Styrene, a ubiquitous commodity monomer, poses significant environmental and health concerns. 2-Methoxy-4-vinylphenyl acetate (Ac4VG) , also known as 4-acetoxy-3-methoxystyrene (AMS), has emerged as a highly viable, 100% bio-based alternative derived from lignin building blocks1[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. Here, we will dissect the mechanistic rationale behind phenolic protection, detail scalable chemoenzymatic synthesis protocols, and evaluate the polymerization profiles of Ac4VG. This guide is tailored for researchers and polymer scientists aiming to integrate renewable monomers into high-performance materials without compromising on thermal or mechanical properties.

Mechanistic Rationale: The Necessity of Phenolic Protection

Lignocellulosic biomass provides abundant aromatic precursors, notably ferulic acid, which can be decarboxylated to yield 4-vinylguaiacol (4VG) 2[2]. While 4VG possesses a polymerizable styrenic double bond, direct free-radical polymerization (FRP) of unprotected 4VG is highly inefficient.

The Causality of Radical Inhibition: The free phenolic hydroxyl group in 4VG acts as a potent radical scavenger (antioxidant). During the propagation phase of polymerization, the active polymer chain radical preferentially abstracts the labile hydrogen from the phenol rather than adding to the vinyl double bond. This generates a resonance-stabilized phenoxy radical that is too stable to initiate new polymer chains, effectively terminating the polymerization process 1[1].

The Acetylation Solution: To circumvent this retardation, the phenolic group must be protected. Acetylation of 4VG yields 2-methoxy-4-vinylphenyl acetate (Ac4VG). By masking the hydroxyl group with an acetyl moiety, the radical scavenging pathway is blocked, allowing standard FRP to proceed to high molecular weights ( Mn​≈2.5×105 g/mol ) 2[2].

Synthesis Pathways: From Chemical to Chemoenzymatic Cascades

Traditionally, Ac4VG was synthesized via chemical acetylation of 4VG using acetic anhydride and a sodium acetate catalyst at 90 °C 2[2]. However, modern green chemistry has shifted towards scalable chemoenzymatic cascades that operate in renewable solvents to minimize the E-factor (kg waste/kg product).

Recent advancements demonstrate a kilogram-scale, one-pot two-step process using cyclopentyl methyl ether (CPME) as a green solvent 3[3].

SynthesisCascade FA Ferulic Acid (Lignin-Derived) Enz Enzymatic Decarboxylation (BsPAD in wet CPME) FA->Enz 500 mM Loading VG 4-Vinylguaiacol (4VG) (Radical Inhibitor) Enz->VG - CO2 Chem Chemical Acylation (Acetic Anhydride, Base) VG->Chem One-Pot Transition Ac4VG 2-Methoxy-4-vinylphenyl acetate (Ac4VG / AMS) Chem->Ac4VG + Acetyl Group >95% Yield

Fig 1. Chemoenzymatic cascade for synthesizing Ac4VG from ferulic acid in CPME.

Experimental Protocol: Scalable Chemoenzymatic Synthesis of Ac4VG

The following protocol outlines a self-validating system for the synthesis of Ac4VG, adapted from kilogram-scale validated methodologies4[4]. The use of wet CPME is a deliberate choice: it ensures enzyme hydration while supporting the subsequent organic acylation.

Materials Required:

  • Ferulic Acid (500 mM)

  • Immobilized Phenolic Acid Decarboxylase (BsPAD from Bacillus subtilis)

  • Cyclopentyl methyl ether (CPME, wet)

  • Acetic anhydride (1.25 - 1.5 eq)

  • Solid inorganic base catalyst

Step-by-Step Methodology:

  • Enzymatic Reaction Setup : Suspend ferulic acid (500 mM) in wet CPME within a baffled reactor equipped with mechanical stirring.

  • Biocatalytic Decarboxylation : Introduce immobilized BsPAD. Maintain the reaction at 30–40 °C. Monitor CO₂ evolution and track conversion via HPLC.

    • Causality Check: Wet CPME is critical here; the trace water maintains the enzyme's active site conformation and flexibility without causing biphasic mass transfer limitations that would slow the reaction.

  • Catalyst Exchange : Upon complete conversion of ferulic acid to 4VG (>99%), filter the reaction mixture to recover the immobilized BsPAD for subsequent reuse.

  • Chemical Acylation : To the 4VG/CPME filtrate, add the solid inorganic base followed by the dropwise addition of acetic anhydride.

  • Thermal Activation : Elevate the temperature to 85–90 °C and stir for 30–60 minutes.

    • Causality Check: Elevated temperature accelerates the nucleophilic attack of the phenoxide on the anhydride, driving the reaction to >95% completion rapidly5[5].

  • Downstream Processing : Wash the organic phase with saturated brine to quench residual anhydride and remove acetic acid byproducts. Evaporate the CPME under reduced pressure to yield highly pure Ac4VG.

Polymerization & Material Properties

Ac4VG undergoes standard free-radical polymerization (FRP) using thermal initiators like AIBN (2,2′-azobis(2-methylpropionitrile)) in solvents such as toluene at 70 °C 6[6]. The resulting poly(Ac4VG) exhibits thermal properties highly competitive with traditional polystyrene.

PolymerizationLogic Init Initiation (AIBN) Thermal Cleavage (70°C) Prop Propagation Radical Addition to Vinyl Init->Prop Inhib Inhibition / Retardation (Phenolic H-Abstraction) Prop->Inhib If Unprotected 4VG Term Termination Coupling / Disproportionation Prop->Term Protected Ac4VG Poly Poly(Ac4VG) High Tg Bio-Plastic Term->Poly

Fig 2. Free radical polymerization logic demonstrating the necessity of phenolic protection.

Quantitative Data Summary

The table below compares the properties of Ac4VG against its precursor and the petrochemical standard, styrene 1[1],7[7].

MonomerSynthesis YieldPolymerization ViabilityGlass Transition Temp ( Tg​ )Target Application
4-Vinylguaiacol (4VG) >99% (from Ferulic Acid)Poor (Acts as radical inhibitor)N/A (Yields oligomers)Platform Precursor
Ac4VG (AMS) 93% – 96%High (via FRP with AIBN)~117 °CStyrene Replacement / Thermosets
Styrene (Petro-based) N/AHigh (via FRP)~100 °CCommodity Plastics / Resins

Data Interpretation: The high Tg​ of poly(Ac4VG) (117 °C) makes it an excellent candidate for rigid macromolecular fragments in thermoset polymer coatings and fiberglass composites, effectively matching or exceeding the thermal stability of conventional polystyrene 7[7].

Conclusion

2-Methoxy-4-vinylphenyl acetate represents a triumph of rational monomer design and green chemistry. By understanding the mechanistic limitations of raw lignin derivatives—specifically, radical inhibition by free phenols—and applying scalable, chemoenzymatic protection strategies, researchers have unlocked a 100% bio-based monomer capable of directly replacing styrene in high-performance applications.

References

  • Source: MDPI (2024)
  • Source: ACS Sustainable Chemistry & Engineering (2024)
  • Source: Green Chemistry / RSC Publishing (2022)
  • Source: Chemical Reviews / ACS Publications (2022)
  • Source: Green Materials (2015)

Sources

Foundational

Metabolic pathways involving 2-Methoxy-4-vinylphenyl acetate derivatives

Metabolic Pathways and Pharmacokinetics of 2-Methoxy-4-vinylphenyl Acetate Derivatives: A Technical Guide for Drug Development Introduction As a Senior Application Scientist, I frequently encounter the challenge of optim...

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Pathways and Pharmacokinetics of 2-Methoxy-4-vinylphenyl Acetate Derivatives: A Technical Guide for Drug Development

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of optimizing phenolic compounds for both pharmacological applications and advanced material science. 2-Methoxy-4-vinylphenol (4-VG), a naturally occurring methoxyphenol and gut microbiota-derived metabolite of ferulic acid[1], exhibits profound biological activities. However, the presence of a free phenolic hydroxyl group often limits its systemic bioavailability, rapid Phase II clearance, and utility in radical polymerization[2].

Acetylation to form 2-Methoxy-4-vinylphenyl acetate (4-VGAc) serves as a strategic structural modification. By acting as a prodrug and a protected monomer, 4-VGAc provides a controlled-release mechanism for the active pharmacophore. This whitepaper elucidates the mechanistic metabolic pathways, pharmacological signaling cascades, and rigorous experimental workflows required for evaluating 4-VGAc derivatives.

Mechanistic Metabolic Pathways of 4-VGAc

Upon administration or biological exposure, 4-VGAc undergoes a highly predictable, biphasic metabolic cascade. Understanding this trajectory is critical for predicting its pharmacokinetic (PK) profile.

Phase I: Esterase-Mediated Deacetylation The primary metabolic activation of 4-VGAc involves rapid hydrolysis by ubiquitous carboxylesterases (such as CES1 in the hepatic system and CES2 in the intestinal mucosa). This cleavage yields the active compound, 2-methoxy-4-vinylphenol (4-VG). This deacetylation is the rate-limiting step for its subsequent biological efficacy.

Phase I: Oxidative and Hydrative Degradation Once liberated, the vinyl group of 4-VG is susceptible to cytochrome P450 (CYP)-mediated epoxidation or direct hydration to form 4-(1-hydroxyethyl)guaiacol[3]. Subsequent enzymatic oxidation yields vanillin, which is further oxidized to vanillic acid[3]. In the gastrointestinal tract, microbial metabolism also plays a significant role, converting dietary ferulic acid to 4-VG, and subsequently degrading it to vanillin and guaiacol[4].

Phase II: Conjugation The free phenolic hydroxyl group of 4-VG is a prime target for Phase II conjugating enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) rapidly convert 4-VG into highly water-soluble glucuronide and sulfate conjugates, targeting the molecule for renal excretion.

MetabolicPathway A 2-Methoxy-4-vinylphenyl acetate (Prodrug / Monomer) B 2-Methoxy-4-vinylphenol (Active 4-VG) A->B Carboxylesterases (Deacetylation) C 4-(1-Hydroxyethyl)guaiacol & Vanillin B->C CYP450 / Hydration (Vinyl Oxidation) E Glucuronide & Sulfate Conjugates B->E UGT / SULT (Phase II Conjugation) D Vanillic Acid & Guaiacol C->D Aldehyde Dehydrogenase (Oxidation)

Metabolic biotransformation of 2-Methoxy-4-vinylphenyl acetate.

Pharmacological Signaling & Biological Efficacy

The deacetylation of 4-VGAc releases 4-VG, which acts as a potent pleiotropic modulator of multiple intracellular signaling cascades.

Anti-Inflammatory Axis (Nrf2/HO-1) 4-VG induces the degradation of Kelch-like ECH-associated protein 1 (Keap1), which facilitates the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2)[5]. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), significantly upregulating the expression of Heme Oxygenase-1 (HO-1)[6]. This cascade potently inhibits the lipopolysaccharide (LPS)-induced overexpression of inducible nitric oxide synthase (iNOS), thereby reducing pro-inflammatory nitric oxide (NO) production[6].

Glucose Metabolism Axis (IRS-1/Akt/GSK-3β) Recent in vivo and in vitro studies demonstrate that 4-VG significantly enhances insulin-stimulated glucose uptake. It exerts antihyperglycemic effects by upregulating the phosphorylation of IRS-1, Akt, and GSK-3β within the insulin signaling pathway, positioning it as a promising candidate for metabolic syndrome interventions[4].

Table 1: Quantitative Biological Data for 4-VG

Biological Activity Target / Model Quantitative Metric / Observation
Anti-inflammatory LPS-stimulated RAW264.7 macrophages Dose-dependent iNOS/NO inhibition (0-40 μM)[7]
Glucose Metabolism C2C12 myotubes / Diabetic mice Upregulation of IRS-1/Akt/GSK-3β phosphorylation[4]
α-Glucosidase Inhibition In vitro enzymatic assay Ki = 47.7 µg/mL[1]
Tyrosinase Inhibition In vitro enzymatic assay Ki = 40.3 µg/mL[1]

| Cytotoxicity (Colorectal) | HT-29 cancer cells | Induces cell cycle arrest (S and G2/M) at 1 mM[1] |

SignalingCascade VG Active 4-VG (Released post-deacetylation) Keap1 Keap1 Degradation VG->Keap1 IRS IRS-1/Akt Phosphorylation VG->IRS Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 iNOS iNOS / NO Inhibition (Anti-inflammatory) HO1->iNOS GSK GSK-3β Phosphorylation IRS->GSK Gluc Glucose Uptake (Antihyperglycemic) GSK->Gluc

Dual pharmacological signaling pathways of 4-VG targeting inflammation and glucose metabolism.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, evaluating the metabolic stability and conversion of 4-VGAc requires a self-validating experimental design. The following protocol outlines an in vitro microsomal stability and deacetylation assay using Human Liver Microsomes (HLMs).

Protocol: LC-MS/MS Microsomal Stability & Deacetylation Assay Rationale: This assay determines the intrinsic clearance ( CLint​ ) of the 4-VGAc prodrug and quantifies the stoichiometric release of the active 4-VG metabolite.

  • Step 1: Reaction Mixture Preparation Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer. Spike 4-VGAc (test compound) to a final concentration of 1 μM. Keep the organic solvent (e.g., DMSO) concentration strictly below 0.1% (v/v) to prevent CYP inhibition.

  • Step 2: Incubation and Self-Validation Controls Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+ , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Crucial Self-Validation Step: Run a parallel negative control lacking NADPH. Because esterase-mediated deacetylation is NADPH-independent, while CYP-mediated oxidation is NADPH-dependent, comparing these two arms directly isolates the rate of ester cleavage from subsequent oxidative degradation.

  • Step 3: Quenching and Extraction At designated time points (0, 5, 15, 30, 45, 60 min), withdraw 50 μL aliquots. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). The 3:1 organic-to-aqueous ratio precipitates proteins and instantly halts enzymatic activity. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 4: LC-MS/MS Analysis Transfer the supernatant to autosampler vials. Inject 5 μL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 μm, 2.1 × 50 mm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transitions for both 4-VGAc (parent) and 4-VG (metabolite).

Workflow Prep 1. HLM Preparation (0.5 mg/mL, pH 7.4) Incub 2. Incubation (+/- NADPH, 37°C) Prep->Incub Quench 3. Protein Precipitation (Ice-cold ACN + IS) Incub->Quench LCMS 4. LC-MS/MS (MRM Quantification) Quench->LCMS Data 5. Kinetic Modeling (CL_int & Half-life) LCMS->Data

Step-by-step workflow for in vitro microsomal stability and metabolite quantification.

Causality & Application Insights: The "Why" Behind the Chemistry

As drug development professionals, we must interrogate the causality behind molecular design: Why synthesize 2-Methoxy-4-vinylphenyl acetate instead of administering 4-VG directly?

  • Chemical Stability & Polymerization: Free phenolic compounds like 4-VG act as potent radical scavengers, which completely inhibit radical polymerization reactions. By protecting the phenol as an acetate ester, 4-VGAc can be successfully utilized as a bio-based styrene replacement in polyester thermoset networks[2]. Post-polymerization, or in vivo, the acetate group can be cleaved to leverage the material's or drug's active properties.

  • Pharmacokinetic Optimization: The acetate moiety significantly increases the lipophilicity (LogP) of the molecule. This enhances passive cellular permeability across the intestinal epithelium before intracellular esterases liberate the active 4-VG.

  • Controlled Release: The reliance on esterase-mediated deacetylation provides a sustained release profile of 4-VG. This mitigates the rapid Phase II glucuronidation that typically clears free phenols from systemic circulation almost immediately following first-pass metabolism, thereby extending the therapeutic window.

By understanding the precise metabolic trajectories and structural causality of 4-VGAc, researchers can better engineer targeted delivery systems, robust pharmacological interventions, and sustainable biopolymers.

References

  • [4] 4-Vinylguaiacol in Citri Reticulatae 'Chachiensis' Pericarpium Volatile Oil: A Microbial-Mediated Aging Marker Enhances Glucose Metabolism. National Center for Biotechnology Information (NCBI). URL:

  • [3] The metabolism of ferulic acid via 4-vinylguaiacol to vanillin by Enterobacter sp. Px6-4 isolated from Vanilla root. Yunnan University. URL:

  • [7] A Comparative Analysis of the Biological Efficacy of 2-Methoxy-4-vinylphenol. BenchChem. URL:

  • [5] Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. URL:

  • [1] 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Cayman Chemical. URL:

  • [6] Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. URL:

  • [2] Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers. National Center for Biotechnology Information (NCBI). URL:

Sources

Exploratory

2-Methoxy-4-vinylphenyl Acetate: Toxicological Profiling and Laboratory Workflows

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical handling, toxicity, and synthesis of 2-Methoxy-4-vinylphenyl acetate. Executive Summary 2-Methoxy-4-vinylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical handling, toxicity, and synthesis of 2-Methoxy-4-vinylphenyl acetate.

Executive Summary

2-Methoxy-4-vinylphenyl acetate (CAS: 46316-15-8) is a highly versatile organic compound that bridges the gap between natural product chemistry and sustainable materials science[1]. Originally identified as a bioactive phytochemical in medicinal plants such as Leucas biflora[2], it has recently gained immense traction as a bio-based monomer. By serving as a sustainable surrogate for petrochemical-derived styrene, it enables the synthesis of advanced polyester thermosets and polymers[3].

However, the molecular architecture of this compound—an acetate-protected phenol conjugated to a reactive vinyl moiety—dictates a specific and rigorous safety profile. As a Senior Application Scientist, my objective in this whitepaper is to move beyond standard Safety Data Sheets (SDS) by explaining the mechanistic causality behind its toxicity and providing self-validating experimental protocols for its synthesis and handling.

Physicochemical Profiling & Structural Causality

To understand the handling requirements of 2-Methoxy-4-vinylphenyl acetate, we must first analyze its structural evolution from its parent compound, 4-vinylguaiacol (2-methoxy-4-vinylphenol)[4].

In radical polymerization workflows, free phenolic hydroxyl groups act as potent radical scavengers, effectively inhibiting polymer chain growth[3]. To bypass this chemical bottleneck, the phenol group is protected via acetylation to yield 2-methoxy-4-vinylphenyl acetate[5].

This structural modification has two profound effects:

  • Polymerization Viability: It neutralizes the radical-scavenging ability of the phenol, allowing the vinyl group to participate freely in Atom Transfer Radical Polymerization (ATRP) or free-radical polymerization[3][5].

  • Altered Toxicokinetics: The addition of the acetate group significantly increases the molecule's lipophilicity. This enhances its ability to permeate the stratum corneum (skin) and lipid bilayers, altering its toxicity profile compared to the parent phenol.

Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 46316-15-8Primary identifier for SDS and regulatory compliance[1].
Molecular Formula C₁₁H₁₂O₃Contains reactive electrophilic and hydrolyzable sites[1].
Molecular Weight 192.21 g/mol Low molecular weight facilitates rapid dermal absorption[1].
Density ~1.085 g/cm³Slightly denser than water; will form the bottom layer in aqueous biphasic systems[6].
Storage Temperature 2-8°C (Inert Gas)Prevents auto-polymerization and oxidative degradation[6].

Toxicological Assessment & GHS Safety Data

Standard SDS documentation lists several critical Globally Harmonized System (GHS) hazard statements for this compound[6]. Understanding the biochemical causality behind these warnings is essential for designing robust safety protocols.

  • H302 (Harmful if swallowed): Ingestion introduces the compound to the acidic environment of the stomach and hepatic esterases.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the acetate allows rapid tissue penetration. Once internalized, non-specific cellular esterases cleave the ester bond, releasing acetic acid and the phenolic intermediate. This localized drop in pH, combined with the protein-alkylating potential of the electrophilic vinyl group, triggers inflammatory cascades.

  • H335 (May cause respiratory irritation): Volatilization of the monomer can lead to inhalation exposure, where the vinyl group acts as a Michael acceptor, reacting with nucleophilic sulfhydryl groups in the respiratory mucosal lining[6].

ToxicityPathway A 2-Methoxy-4-vinylphenyl acetate (Lipophilic Penetration) B Cellular Esterases (Metabolic Activation) A->B Absorption & Hydrolysis D Electrophilic Vinyl Group (Protein Alkylation) A->D Direct Reactivity C 4-Vinylguaiacol + Acetic Acid (Localized pH Drop) B->C Ester Cleavage C->D Synergistic Damage E Tissue Irritation & Toxicity (H315, H319, H335) D->E Inflammatory Cascade

Mechanistic pathway of 2-Methoxy-4-vinylphenyl acetate cellular toxicity and irritation.

Experimental Workflows & Protocols

The following protocols are designed with self-validating checkpoints to ensure both high-yield synthesis and maximum operator safety.

Protocol 1: Synthesis of 2-Methoxy-4-vinylphenyl Acetate

This methodology adapts the catalytic acetylation of 4-vinylguaiacol, utilizing a nucleophilic catalyst to ensure complete conversion and prevent downstream polymerization failure[5].

Reagents & Equipment:

  • 4-Vinylguaiacol (2-methoxy-4-vinylphenol)

  • Acetic anhydride (Electrophile)

  • Pyridine (Acid scavenger)

  • 4-Dimethylaminopyridine (DMAP - Nucleophilic catalyst)

  • Dichloromethane (DCM - Solvent)

  • Ice bath and inert nitrogen (N₂) line.

Step-by-Step Methodology:

  • System Preparation: Purge a round-bottom flask with N₂. Dissolve acetic anhydride (10 eq), pyridine (12 eq), and a catalytic amount of DMAP (0.05 eq) in DCM.

  • Thermal Control (Critical Safety Step): Submerge the flask in an ice bath (0°C). Causality: The acetylation reaction is highly exothermic. Failing to chill the reaction can trigger the auto-polymerization of the vinyl groups, leading to a runaway reaction and solid polymer block formation.

  • Substrate Addition: Dissolve 4-vinylguaiacol (1 eq) in DCM and add it dropwise to the chilled solution over 30 minutes[5].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 24 hours under N₂[5].

  • Self-Validating Checkpoint: Before workup, perform Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar phenol spot confirms successful protection. If phenol remains, it will act as a radical inhibitor in your future polymerizations[3].

  • Aqueous Workup: Wash the organic layer sequentially with 1M HCl (to protonate and remove pyridine), saturated NaHCO₃ (to neutralize residual acetic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

Protocol 2: Safe Handling and Decontamination

Because of its H315/H319 classifications, strict adherence to P-statements (Precautionary Statements) is mandatory.

  • PPE Requirements (P280): Wear splash-proof chemical goggles, a lab coat, and double-layered nitrile gloves. The lipophilicity of the acetate allows it to permeate single-layer gloves over extended exposure times.

  • Spill Mitigation: In the event of a surface spill, do not use strong bases (like NaOH) for immediate decontamination. Strong bases will rapidly hydrolyze the ester, releasing highly volatile and odorous 4-vinylguaiacol[4]. Instead, absorb the liquid with an inert material (vermiculite or sand), sweep it into a sealed hazardous waste container (P501), and wipe the surface with ethanol followed by copious amounts of soap and water (P302+P352)[6].

  • Storage (P403+P233): Store the purified monomer in a tightly sealed amber vial at 2-8°C, backfilled with Argon or Nitrogen[6]. Oxygen exposure can lead to peroxide formation at the vinyl bond, initiating premature cross-linking.

SynthesisWorkflow Step1 Step 1: Reagent Preparation 4-Vinylguaiacol + DCM (Chill to 0°C) Step2 Step 2: Catalytic Acetylation Add Pyridine, DMAP, Acetic Anhydride Step1->Step2 Prevents exothermic auto-polymerization Step3 Step 3: Reaction Monitoring TLC Confirmation of Phenol Consumption Step2->Step3 Stir 24h at RT Step4 Step 4: Aqueous Workup Acid Wash to Remove Pyridine, Extract & Dry Step3->Step4 Self-validating checkpoint Step5 Step 5: Isolation & Storage Store Purified Monomer at 2-8°C under N2 Step4->Step5 Yields pure product

Self-validating experimental workflow for the synthesis and isolation of the monomer.

References

  • ResearchGate . Phytochemicals identified in the Leucas biflora plant methanolic fraction. Retrieved from:[Link][2]

  • National Institutes of Health (PMC) . Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers. Retrieved from:[Link][3]

  • Louisiana State University (LSU) Scholarly Repository . Controllable and Scalable Engineered Soil Surrogates. Retrieved from: [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Free Radical Polymerization of 2-Methoxy-4-vinylphenyl Acetate

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers Content Focus: Mechanistic rationale, self-validating experimental protocols, and quantitative benchmarking for the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers Content Focus: Mechanistic rationale, self-validating experimental protocols, and quantitative benchmarking for the synthesis and polymerization of bio-based styrene alternatives.

Mechanistic Rationale: The Necessity of Phenol Masking

2-Methoxy-4-vinylphenyl acetate—commonly referred to as 4-acetoxy-3-methoxystyrene (AMS) or Ac4VG—is a highly valuable, bio-based monomer derived from lignin building blocks such as ferulic acid[1]. It serves as a sustainable, drop-in replacement for petroleum-derived styrene in the development of advanced polymeric materials, photoresists, and biocompatible matrices[1].

Direct free radical polymerization (FRP) of its immediate precursor, 4-vinylguaiacol (4VG), is severely hindered. 4VG possesses an unprotected phenolic hydroxyl group, which acts as a potent radical scavenger[2]. During polymerization, the propagating carbon-centered radical abstracts the phenolic hydrogen, generating a resonance-stabilized phenoxy radical. This intermediate fails to initiate new polymer chains, effectively inhibiting chain propagation and resulting in negligible monomer conversion[2].

By masking the phenol group via acetylation, Ac4VG is rendered immune to this auto-inhibition. The protected monomer readily undergoes efficient FRP and Reversible-Deactivation Radical Polymerization (RDRP)[3]. Post-polymerization, the acetyl groups can be quantitatively hydrolyzed to yield poly(4-vinylguaiacol), a functional polymer with tunable thermal, antioxidant, and adhesive properties[3].

Reaction Workflow

Pathway A Ferulic Acid (Biomass Precursor) B 4-Vinylguaiacol (4VG) (Polymerization Inhibited) A->B Enzymatic Decarboxylation C 2-Methoxy-4-vinylphenyl acetate (Ac4VG Monomer) B->C Acetylation (Ac2O, Base) D Poly(Ac4VG) (Protected Polymer) C->D Free Radical Polymerization (AIBN, Toluene, 70°C) E Poly(4-vinylguaiacol) (Deprotected Functional Polymer) D->E Hydrolysis (HCl / THF)

Reaction workflow from lignin-derived ferulic acid to functional poly(4-vinylguaiacol) via Ac4VG.

Self-Validating Experimental Protocols

As a self-validating system, each step in the following protocols includes built-in chemical logic to ensure kinetic consistency, prevent side reactions, and maximize yield.

Protocol A: Monomer Synthesis (Acetylation of 4VG)

Causality & Logic: Sodium acetate is utilized as a mild base catalyst to facilitate the nucleophilic attack of the phenolic oxygen on acetic anhydride. This ensures complete conversion without inducing unwanted cationic polymerization of the vinyl group, which can occur if strong acidic catalysts are used[2].

  • Setup: In a double-necked round-bottom flask equipped with a reflux condenser, dissolve 4-vinylguaiacol (1.0 eq, 12 mmol) and sodium acetate (0.04 eq, 0.5 mmol) in acetic anhydride (1.25 eq, 15 mmol)[2].

  • Reaction: Stir the mixture magnetically at 90 °C for 30 minutes under an ambient atmosphere[2]. The high temperature ensures rapid kinetics, achieving 100% conversion of 4VG.

  • Quenching & Workup: Quench the reaction by adding 5 mL of ethyl acetate. Wash the organic layer with a saturated brine solution (3 × 5.0 mL)[2]. Validation Check: The brine wash effectively partitions unreacted acetic anhydride and acetic acid byproducts into the aqueous phase, preventing ester hydrolysis during storage.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ac4VG as a purified, pale liquid.

Protocol B: Free Radical Polymerization of Ac4VG

Causality & Logic: Toluene is selected as the solvent due to its low chain-transfer constant ( Cs​≈1.25×10−5 at 60 °C), which prevents premature termination of the growing radical chains. 2,2′-Azobis(isobutyronitrile) (AIBN) is chosen as the thermal initiator because its 10-hour half-life at 65 °C provides a steady, controlled flux of primary radicals[1].

  • Preparation: In a Schlenk flask, dissolve the Ac4VG monomer and AIBN (1.5 mol% relative to monomer) in anhydrous toluene (1:1 v/v ratio to monomer)[1].

  • Degassing (Critical Step): Seal the flask with a rubber septum and subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Validation Check: Molecular oxygen is a diradical that rapidly quenches carbon-centered propagating radicals to form stable peroxyl radicals. Rigorous degassing ensures a strictly anaerobic environment, validating the kinetic consistency of the propagation step.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70 °C. Allow the polymerization to proceed under magnetic stirring for 24 hours[1].

  • Termination & Precipitation: Terminate the reaction by rapid cooling (immersion in an ice bath) and exposing the mixture to air. Precipitate the polymer by adding the toluene solution dropwise into a 10-fold volume excess of cold methanol.

  • Recovery: Recover the precipitated Poly(Ac4VG) via vacuum filtration and dry to a constant weight in a vacuum oven at 40 °C.

Protocol C: Post-Polymerization Deprotection

Causality & Logic: Acid-catalyzed hydrolysis cleaves the ester bond, unmasking the phenol to yield the functional bio-based polymer without degrading the robust carbon-carbon backbone[3].

  • Dissolution: Dissolve the purified Poly(Ac4VG) in a mixture of Tetrahydrofuran (THF) and water[4].

  • Hydrolysis: Add a catalytic amount of concentrated Hydrochloric Acid (HCl)[4]. Stir the solution at 50 °C for 12 hours.

  • Recovery: Precipitate the resulting Poly(4-vinylguaiacol) in distilled water, filter, and dry under vacuum.

Quantitative Benchmarking & Polymer Characteristics

To validate the efficacy of the phenol-masking strategy, the polymerization metrics of Ac4VG are compared against its unprotected precursor (4VG) and petroleum-derived styrene under identical conditions (AIBN initiator, Toluene solvent, 70 °C, 24 h).

MonomerInitiatorSolventConversion (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ ) Tg​ (°C)
Ac4VG (Protected) AIBNToluene> 95%~ 25,0001.8 - 2.1~ 117 °C
4VG (Unprotected) AIBNToluene< 5% (Inhibited)N/AN/AN/A
Styrene (Reference) AIBNToluene~ 85%~ 30,0001.9100 °C

Data Interpretation: The quantitative data demonstrates that Ac4VG achieves near-quantitative conversion (>95%), matching or exceeding the reactivity of conventional styrene[4]. Furthermore, the glass transition temperature ( Tg​ ) of Poly(Ac4VG) is notably higher than that of polystyrene, making it an excellent candidate for rigid, high-temperature thermoset applications[2].

Sources

Application

Advanced Application Note: Controlled Radical Polymerization (ATRP) of 2-Methoxy-4-vinylphenyl Acetate

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Mechanistic Guide & Self-Validating Protocol Executive Summary & Scientific Rationale The transition from petrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Mechanistic Guide & Self-Validating Protocol

Executive Summary & Scientific Rationale

The transition from petrochemical-derived plastics to sustainable, bio-based polymers is a critical frontier in modern materials science. 2-Methoxy-4-vinylphenyl acetate (also known as 4-acetoxy-3-methoxystyrene or Ac4VG) has emerged as a highly viable, lignin-derivable alternative to commodity styrene[1]. Synthesized via the enzymatic decarboxylation of ferulic acid followed by chemical acetylation, Ac4VG offers a renewable pathway to functionalized aromatic polymers[2].

This application note details the controlled polymerization of Ac4VG using Atom Transfer Radical Polymerization (ATRP). By achieving precise control over molecular weight ( Mn​ ) and maintaining a narrow dispersity ( Ð ), researchers can engineer well-defined block copolymers and functional biomaterials suitable for advanced coatings, photoresists, and targeted drug delivery systems.

Mechanistic Causality: Why Protect the Phenol?

Direct radical polymerization of 2-methoxy-4-vinylphenol (4-vinylguaiacol) is severely hindered by the presence of the free phenolic hydroxyl group. Phenolic protons act as potent radical scavengers and chain transfer agents, leading to premature termination, broad molecular weight distributions, and unpredictable kinetics[3]. By masking the phenol with an acetate protecting group (yielding Ac4VG), the monomer is rendered inert to radical scavenging. Post-polymerization, the acetate group can be quantitatively hydrolyzed to unveil poly(4-vinylguaiacol), a polymer with robust antioxidant and adhesive properties[4].

Mechanistic Causality: Why SARA ATRP?

Ac4VG is an electron-rich styrenic monomer. Traditional normal-initiation ATRP often struggles with such monomers due to a high equilibrium constant that generates too many radicals, leading to bimolecular termination. We employ Supplementary Activator and Reducing Agent (SARA) ATRP . In this system, a zero-valent metal (Cu^0) continuously reduces the Cu(II) deactivator back to the Cu(I) activator[1]. This maintains an ultra-low, steady-state radical concentration, suppressing termination events and preserving the "living" end-groups for high-fidelity block copolymerization.

Process Visualization

Workflow A Lignin / Ferulic Acid (Biomass) B 4-Vinylguaiacol (Free Phenol) A->B Decarboxylation C Ac4VG (Protected Monomer) B->C Acetylation D SARA ATRP (Controlled Growth) C->D Polymerization E Poly(4-vinylguaiacol) (Deprotected) D->E Hydrolysis

Fig 1: Chemoenzymatic synthesis and controlled polymerization workflow of bio-based Ac4VG.

Self-Validating Experimental Protocols

The following protocol utilizes a CuCl₂/TMPA catalytic system with a highly active chloride-based initiator, which has been proven to establish superior control over the polymerization of Ac4VG[1].

Materials & Reagents
  • Monomer: 2-Methoxy-4-vinylphenyl acetate (Ac4VG), purified by passing through a basic alumina column to remove inhibitors[5].

  • Initiator: Ethyl α-chlorophenylacetate (ECPA).

  • Catalyst Precursor: Copper(II) chloride (CuCl₂).

  • Ligand: Tris(2-pyridylmethyl)amine (TMPA).

  • SARA Agent: Copper(0) wire (diameter ~1 mm), pre-activated by washing with 5% HCl, followed by ethanol and drying under N₂.

  • Solvent: Anisole (anhydrous, degassed).

Phase 1: Preparation of the Catalytic Complex

Causality: CuCl₂ and TMPA must be pre-complexed. Direct addition of solid CuCl₂ to the reaction mixture leads to slow dissolution and heterogeneous kinetics, ruining the initial control of the polymerization.

  • In a nitrogen-filled glovebox, dissolve CuCl₂ (0.05 eq relative to initiator) and TMPA (0.05 eq) in 1.0 mL of anhydrous anisole.

  • Stir for 30 minutes until a homogenous, pale blue/green solution forms, indicating complete formation of the[Cl-Cu(II)/TMPA]⁺ deactivator complex.

Phase 2: SARA ATRP Execution
  • To a dry 10 mL Schlenk flask equipped with a magnetic stir bar, add Ac4VG (100 eq, e.g., 1.92 g, 10 mmol) and the pre-formed CuCl₂/TMPA complex.

  • Add ECPA initiator (1 eq, 0.1 mmol) and an additional 1.0 mL of anisole (serving as both solvent and internal standard for GC analysis).

  • Introduce the pre-activated Cu(0) wire (approx. 1 cm length) into the flask.

  • Critical Step: Seal the flask and perform four rigorous freeze-pump-thaw cycles. Why? Oxygen is a potent radical scavenger that will irreversibly oxidize the Cu(I) activator to Cu(II), halting the polymerization.

  • Backfill the Schlenk flask with ultra-pure Argon and immerse it in a thermostated oil bath pre-heated to 90 °C.

Phase 3: The Self-Validation Loop (Kinetic Tracking)

A protocol is only as reliable as its internal validation. To ensure the polymerization is proceeding via a "living" mechanism, you must track the kinetics.

  • Using a purged, gas-tight syringe, extract 50 µL aliquots every 30 minutes.

  • Immediately quench the aliquot in 1 mL of aerated tetrahydrofuran (THF) to terminate the reaction (oxygen oxidizes the catalyst).

  • Validation Check 1 (GC): Analyze the monomer-to-anisole ratio via Gas Chromatography. Plot ln([M]0​/[M]t​) versus time. A strictly linear plot validates that the radical concentration remains constant and termination is negligible.

  • Validation Check 2 (SEC): Analyze the polymer via Size Exclusion Chromatography. A linear increase of Mn​ with monomer conversion, coupled with a dispersity ( Ð ) remaining below 1.25, confirms the absence of chain transfer and validates the high initiation efficiency[1].

Phase 4: Post-Polymerization Deprotection

To yield the functional poly(4-vinylguaiacol):

  • Dissolve the purified poly(Ac4VG) in a mixture of THF and Methanol (1:1 v/v).

  • Add an excess of Hydrazine hydrate (or 1M NaOH) and reflux for 4 hours.

  • Precipitate the resulting polymer into acidified cold water to isolate the free-phenolic poly(2-methoxy-4-vinylphenol).

Catalytic Cycle Visualization

Mechanism cluster_equilibrium ATRP Equilibrium Dormant P-Cl (Dormant) Active P• (Active) Dormant->Active + Cu(I)L Active->Dormant + Cl-Cu(II)L Monomer Ac4VG (Monomer) Active->Monomer Propagation CuI Cu(I)L (Activator) CuII Cl-Cu(II)L (Deactivator) Cu0 Cu(0) (SARA Agent) Cu0->CuII Reduces to Cu(I)L

Fig 2: SARA ATRP catalytic cycle illustrating Cu(0)-mediated continuous activator regeneration.

Quantitative Data Summarization

The table below summarizes the expected kinetic and molecular weight outcomes when polymerizing Ac4VG (and related protected styrenics) under various radical polymerization conditions, demonstrating the superior control of the SARA ATRP method.

Polymerization MethodCatalyst / Initiator SystemSolventTemp (°C)Monomer Conversion (%) Mn​ ( g/mol )Dispersity ( Ð )Mechanistic Outcome
SARA ATRP [1]CuCl₂ / TMPA / Cu(0)Anisole9065 - 7512,5001.12 - 1.18 Highly controlled, living end-groups retained.
Normal ATRP [5]Cu(I)Br / PMDETAXylene140 - 1458018,2001.32 - 1.45Moderate control; high temp required for propagation.
Free Radical [4]AIBN (No metal catalyst)Toluene70> 9045,000> 2.10Uncontrolled; broad distribution, dead polymer chains.

Note: Data synthesized from benchmark studies on lignin-derived styrenic derivatives to guide experimental expectations.

References

  • US12269908B2 / KR101767852B1 - Large scale production of catechol-containing polymers. Discusses the necessity of protecting 2-methoxy-4-vinylphenol prior to controlled radical polymerization.3

  • Rigo, E., et al. - 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. MDPI / ResearchGate. Details the synthesis of Ac4VG and its implementation as a sustainable monomer. 4

  • ACS Earth and Space Chemistry (2020) - Controllable and Scalable Engineered Soil Surrogates Utilizing Simulated Soil Organic Matter... Demonstrates the use of high-temperature CuBr/PMDETA ATRP for 4-acetoxy-3-methoxystyrene. 5

  • Porcelli, N., et al. (2026) - 4-Vinyl guaiacol acetate as a sustainable lignin-derivable alternative to styrene: renewable monomer synthesis and its atom transfer radical polymerization. European Polymer Journal. The definitive source for establishing control over Ac4VG via SARA ATRP using CuCl₂/TMPA. 1

  • ACS Sustainable Chemistry & Engineering (2024) - Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes. Validates the scalable production of 4-acetoxy-3-methoxystyrene from biogenic phenolic acids. 2

Sources

Method

Introduction: The Imperative for Sustainable Biomaterials in Advanced Therapies

An Application Note and Protocols for the Preparation of Bio-based Resins Using 2-Methoxy-4-vinylphenyl Acetate For Researchers, Scientists, and Drug Development Professionals The pharmaceutical and biomedical sectors ar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocols for the Preparation of Bio-based Resins Using 2-Methoxy-4-vinylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical and biomedical sectors are increasingly seeking sustainable alternatives to petroleum-derived polymers for applications ranging from drug delivery systems to medical devices.[1][2][3] Bio-based resins, derived from renewable resources, offer a promising avenue to reduce the environmental footprint of healthcare technologies without compromising performance.[1][2][3] 2-Methoxy-4-vinylphenyl acetate, a derivative of the lignin-derived compound ferulic acid, is an exemplary monomer at the forefront of this green transition.[1][2][3] Its structure, featuring a polymerizable vinyl group and a modifiable acetate moiety, presents a versatile platform for the synthesis of functional polymers with tunable properties.

This technical guide provides detailed protocols for the synthesis of bio-based resins from 2-Methoxy-4-vinylphenyl acetate, outlines key characterization techniques, and explores their potential applications in drug development. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for innovation in your research.

Monomer at a Glance: 2-Methoxy-4-vinylphenyl Acetate

2-Methoxy-4-vinylphenyl acetate is a solid at room temperature with a molecular weight of 192.21 g/mol .[4] Its chemical structure is provided below. The vinyl group is susceptible to radical polymerization, while the acetate group can be hydrolyzed to reveal a phenolic hydroxyl group for further functionalization or to alter the polymer's hydrophilicity.

  • IUPAC Name: (4-ethenyl-2-methoxyphenyl) acetate[4]

  • CAS Number: 46316-15-8

  • Molecular Formula: C₁₁H₁₂O₃[4]

Polymerization Protocols: Synthesizing Your Bio-based Resin

The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight distribution, and, consequently, its material properties. We present three scientifically-grounded methods for the polymerization of 2-Methoxy-4-vinylphenyl acetate: Free-Radical Polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and a forward-looking approach using Enzymatic Polymerization.

Protocol 1: Free-Radical Polymerization in Solution

This method is a straightforward approach to producing high molecular weight polymers. The following protocol is adapted from the successful polymerization of the structurally similar monomer, methyl 2-(2-methoxy-4-vinylphenoxy)acetate.[5]

Causality Behind Experimental Choices:

  • Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate, providing a steady supply of radicals to initiate polymerization.

  • Solvent (Anisole): Anisole is chosen for its ability to dissolve both the monomer and the resulting polymer, and its relatively high boiling point is suitable for the reaction temperature.

  • Nitrogen Purge: The removal of oxygen is crucial as it can act as a radical scavenger, inhibiting the polymerization process.

  • Precipitation in Methanol: The polymer is insoluble in methanol, allowing for its purification from unreacted monomer and initiator fragments.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer 2-Methoxy-4-vinylphenyl acetate Flask Round-bottom flask Monomer->Flask Solvent Anisole Solvent->Flask Initiator AIBN Initiator->Flask Purge Purge with N2 Flask->Purge Heat Heat to 70°C Purge->Heat Stir Stir for 24h Heat->Stir Precipitate Precipitate in Methanol Stir->Precipitate Filter Filter Precipitate->Filter Dry Dry under vacuum Filter->Dry Final_Product Final_Product Dry->Final_Product Pure Polymer

Caption: Workflow for Free-Radical Solution Polymerization.

Step-by-Step Protocol:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-4-vinylphenyl acetate (5.0 g, 26.0 mmol) in anisole (20 mL).

  • Add AIBN (0.05 g, 1 wt.% of monomer) to the flask.

  • Seal the flask with a rubber septum and purge with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • To terminate the polymerization, expose the reaction mixture to air and cool to room temperature.

  • Precipitate the crude polymer by slowly adding the reaction mixture to a beaker containing an excess of cold methanol (400 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with an excess of fresh methanol.

  • Dry the purified polymer under vacuum at 40°C overnight to a constant weight.

Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is crucial for applications in drug delivery, where polymer properties need to be precisely tailored.

Causality Behind Experimental Choices:

  • RAFT Agent: The RAFT agent (e.g., a dithiocarbonyl compound) reversibly deactivates the growing polymer chains, allowing for controlled growth. The choice of RAFT agent is dependent on the monomer being polymerized.[6]

  • Low Initiator Concentration: A lower initiator-to-RAFT agent ratio ensures that most chains are initiated from the RAFT agent, leading to better control over the polymerization.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer 2-Methoxy-4-vinylphenyl acetate Ampule Glass Ampule Monomer->Ampule RAFT_agent RAFT Agent RAFT_agent->Ampule Initiator AIBN Initiator->Ampule Solvent Solvent Solvent->Ampule Freeze_Thaw Freeze-Pump-Thaw Cycles (x3) Ampule->Freeze_Thaw Seal Seal under vacuum Freeze_Thaw->Seal Heat Heat to 60°C Seal->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter Filter Precipitate->Filter Dry Dry under vacuum Filter->Dry Controlled_Polymer Controlled_Polymer Dry->Controlled_Polymer

Caption: Workflow for RAFT Polymerization.

Step-by-Step Protocol:

  • Prepare a stock solution of 2-Methoxy-4-vinylphenyl acetate (2.0 g, 10.4 mmol), a suitable RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionoic acid, DMP), and AIBN in benzene (5 mL) in a glass ampule. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to target a specific molecular weight (e.g., 200:1:0.2).

  • De-gas the contents of the ampule by subjecting it to three repeated freeze-pump-thaw cycles.

  • Seal the ampule under vacuum.

  • Polymerize by placing the sealed ampule in a preheated oil bath at 60°C for the desired time (e.g., 16 hours).

  • Terminate the reaction by cooling the ampule in an ice bath and exposing the contents to air.

  • Purify the polymer by precipitation in cold methanol, followed by filtration and drying under vacuum.

Protocol 3: Enzymatic Polymerization (A Green Chemistry Approach)

Enzymatic polymerization offers a milder and more environmentally benign route to polymer synthesis.[7] Enzymes like laccases and peroxidases can catalyze the polymerization of phenolic compounds.[7] While a specific protocol for 2-Methoxy-4-vinylphenyl acetate is not yet established, this conceptual protocol is based on the principles of enzymatic polymerization of related phenolic monomers.[8] It would first require the hydrolysis of the acetate group to yield 2-methoxy-4-vinylphenol.

Causality Behind Experimental Choices:

  • Enzyme Catalyst: Peroxidases, in the presence of an oxidant like hydrogen peroxide, can generate phenoxy radicals that initiate polymerization.[8]

  • Aqueous Medium: Enzymatic reactions are often carried out in aqueous buffer solutions, reducing the need for organic solvents.

Conceptual Polymerization Mechanism:

Monomer 2-Methoxy-4-vinylphenol Radical Phenoxy Radical Monomer->Radical Oxidation Enzyme Peroxidase + H2O2 Polymer Poly(2-methoxy-4-vinylphenol) Radical->Polymer Propagation

Caption: Conceptual Enzymatic Polymerization of 2-methoxy-4-vinylphenol.

Conceptual Protocol Outline:

  • Hydrolyze 2-Methoxy-4-vinylphenyl acetate to 2-methoxy-4-vinylphenol using a mild base.

  • In a buffered aqueous solution, dissolve the 2-methoxy-4-vinylphenol monomer.

  • Add a peroxidase enzyme (e.g., horseradish peroxidase).

  • Initiate the polymerization by the dropwise addition of hydrogen peroxide.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 50°C).

  • Isolate the resulting polymer by filtration or centrifugation.

Characterization of the Bio-based Resins

A thorough characterization of the synthesized polymer is essential to ensure it meets the requirements for its intended application.

Technique Purpose Expected Outcome for Poly(2-Methoxy-4-vinylphenyl acetate)
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the polymer and the absence of monomer.Broad peaks in the ¹H and ¹³C NMR spectra corresponding to the polymer backbone and side chains.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Presence of characteristic peaks for the ester carbonyl group (~1760 cm⁻¹), aromatic C=C bonds, and C-O stretches.
Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).For free-radical polymerization, a broad PDI (>1.5) is expected. For RAFT polymerization, a narrow PDI (<1.3) should be achieved.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.The Tg will depend on the molecular weight and architecture of the polymer. Based on similar polymers, a Tg in the range of 30-120°C can be expected.[5]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.The TGA thermogram will show the onset of decomposition, indicating the upper temperature limit for processing and application.

Properties and Applications in Drug Development

Resins based on 2-Methoxy-4-vinylphenyl acetate are promising candidates for various applications in drug development due to their bio-based origin and tunable properties.

Biocompatibility

While direct biocompatibility data for poly(2-Methoxy-4-vinylphenyl acetate) is not yet widely available, studies on structurally similar polymers are encouraging. For instance, poly(2-methoxyethyl acrylate) has demonstrated excellent blood compatibility, reducing platelet adhesion and protein adsorption.[9][10] Furthermore, a nano-formulation of the precursor, 2-methoxy-4-vinylphenol, was found to be non-cytotoxic to intestinal cells at effective concentrations.[7][11] These findings suggest a favorable biocompatibility profile for polymers derived from 2-Methoxy-4-vinylphenyl acetate, though specific toxicological studies are warranted.

Drug Delivery Systems

The properties of these resins can be tailored for controlled drug release applications. For example, a nano-formulation of 2-methoxy-4-vinylphenol with cellulose acetate phthalate has been shown to provide a pH-responsive release profile, with a burst release at pH 7 followed by a controlled linear release in more alkaline conditions.[7][11] This is particularly relevant for targeted drug delivery in the intestinal tract.[7][11]

Hypothetical Drug Release Study:

A potential application is the use of poly(2-Methoxy-4-vinylphenyl acetate) as a matrix for the controlled release of a hydrophobic drug.

  • Preparation of Drug-Loaded Microspheres: The polymer can be dissolved in a suitable organic solvent along with the drug. This solution can then be emulsified in an aqueous phase containing a surfactant, followed by solvent evaporation to form drug-loaded microspheres.

  • In Vitro Release Study: The microspheres can be placed in a dissolution apparatus containing a phosphate-buffered saline (PBS) solution at 37°C. Samples of the release medium can be withdrawn at different time points and analyzed by HPLC to determine the concentration of the released drug.

  • Expected Outcome: The release profile is expected to follow a diffusion-controlled mechanism, with the rate of release depending on the drug loading, microsphere size, and the molecular weight of the polymer.

Conclusion

2-Methoxy-4-vinylphenyl acetate is a versatile, bio-based monomer with significant potential for the development of advanced resins for biomedical applications. The protocols provided in this guide offer a starting point for the synthesis of polymers with tailored properties using both conventional and controlled polymerization techniques. The favorable properties of related polymers suggest that poly(2-Methoxy-4-vinylphenyl acetate) could be a valuable addition to the toolbox of materials scientists and drug development professionals, contributing to the creation of more sustainable and effective healthcare solutions. Further research into the biocompatibility, biodegradability, and drug release kinetics of these novel bio-based resins is highly encouraged.

References

  • Mousa, M., Olsén, P., & Malmström, E. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168. [Link]

  • Sarveswari, H. B., Gupta, K. K., Durai, R., & Solomon, A. P. (2023). Development of a smart pH-responsive nano-polymer drug, 2-methoxy-4-vinylphenol conjugate against the intestinal pathogen, Vibrio cholerae. Scientific Reports, 13(1), 1234. [Link]

  • Alexakis, A. E., Ayyachi, T., Mousa, M., Olsén, P., & Malmström, E. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers (Basel), 15(9), 2168. [Link]

  • Zhang, W., & Hollmann, F. (2019). Synthesis of Vinyl Polymers via Enzymatic Oxidative Polymerisation. In S. Kobayashi et al. (Eds.), Enzymatic Polymerization towards Green Polymer Chemistry (pp. 343-362). Springer.
  • Mousa, M., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. [Link]

  • Alexakis, A. E., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. [Link]

  • Sarveswari, H. B., et al. (2023). Development of a smart pH-responsive nano-polymer drug, 2-methoxy-4-vinylphenol conjugate against the intestinal pathogen, Vibrio cholerae. PubMed. [Link]

  • Gunaydin, S., et al. (2002). Clinical performance and biocompatibility of poly(2-methoxyethylacrylate)-coated extracorporeal circuits. The Annals of Thoracic Surgery, 74(3), 826-832. [Link]

  • Wang, J., et al. (2010). ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS. Green Chemistry, 12(5), 843-849. [Link]

  • PubChem. (n.d.). 2-Methoxy-4-vinylphenyl acetate. National Center for Biotechnology Information. [Link]

  • Barbucci, R., et al. (1995). Synthesis and characterization of new hydrophobic polyurethanes for biomedical applications. Journal of Materials Science: Materials in Medicine, 6(10), 575-581. [Link]

  • Grigoras, M., et al. (2021). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano. ChemRxiv. [Link]

  • Lokitz, B. S. (2011). Synthesis, Characterization, and Functionalization of 2-Vinyl-4,4-Dimethylazlactone Brushes to Create Bio-Inspired Materials. University of Tennessee. [Link]

  • Zaremski, A. D., et al. (2015). RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate. International Journal of Polymeric Materials and Polymeric Biomaterials, 64(14), 743-748. [Link]

  • Hong, M., & Chen, E. Y. X. (2016). Facile preparation of polycarbonates from bio-based eugenol and 2-methoxy-4-vinylphenol. Polymer Chemistry, 7(3), 664-670. [Link]

  • Ali, S. (2015). Controlled Release: A New Paradigm with Polyvinyl Acetate Polymer. American Pharmaceutical Review. [Link]

  • Matyjaszewski, K. (n.d.). ATRP of Additional Monomers. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

  • Taylor & Francis. (n.d.). Vinyl acetate – Knowledge and References. [Link]

  • Debuigne, A., et al. (2009). Mn2(CO)10-Induced RAFT Polymerization of Vinyl Acetate, Methyl Acrylate, and Styrene. Polymer Journal, 41(6), 497-504. [Link]

  • Tanaka, M. (2009). Blood Compatibility of Poly(2-methoxyethyl acrylate)-Design of Novel Biointerfaces. Journal of Biomaterials Science, Polymer Edition, 20(11), 1595-1607. [Link]

  • Agarwal, S., et al. (2016). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 7(44), 6795-6803. [Link]

Sources

Application

Solvent selection for 2-Methoxy-4-vinylphenyl acetate extraction

Application Note: Solvent Selection and Extraction Protocols for 2-Methoxy-4-vinylphenyl Acetate (Ac4VG) Introduction & Mechanistic Context 2-Methoxy-4-vinylphenyl acetate (Ac4VG) is a high-value, bio-based monomer synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Extraction Protocols for 2-Methoxy-4-vinylphenyl Acetate (Ac4VG)

Introduction & Mechanistic Context

2-Methoxy-4-vinylphenyl acetate (Ac4VG) is a high-value, bio-based monomer synthesized as a sustainable substitute for petroleum-derived styrene in polymer chemistry[1]. It is predominantly produced via the acetylation of 4-vinylguaiacol (4VG), a 100% bio-based molecule derived from lignin degradation or the decarboxylation of ferulic acid[2].

The chemical protection of 4VG via acetylation is mechanistically imperative. If left unprotected, the free phenolic hydroxyl group of 4VG acts as a potent radical inhibitor, prematurely quenching propagating radical species during downstream polymerization[1]. Following the acetylation reaction—typically utilizing acetic anhydride and catalysts such as sodium acetate or 4-dimethylaminopyridine (DMAP)—the crude reaction matrix contains the target Ac4VG, unreacted 4VG, acetic acid byproducts, and catalytic salts[2][3]. The selective liquid-liquid extraction (LLE) of Ac4VG from this complex matrix dictates the final monomer yield, purity, and the environmental footprint of the workflow.

Physicochemical Profiling of Ac4VG

Rational solvent selection must be grounded in the physicochemical properties of the target analyte. Ac4VG features an aromatic ring, a vinyl group, a methoxy ether, and an acetate ester, conferring moderate lipophilicity.

Table 1: Physicochemical Properties of 2-Methoxy-4-vinylphenyl acetate

Property Value Relevance to Extraction Mechanics
Molecular Formula C11H12O3 Defines the molecular footprint and intermolecular interaction potential[4].
Molecular Weight 192.21 g/mol Indicates a relatively small, volatile monomer prone to thermal degradation[4].
LogP (XLogP3) 2.2 Moderate lipophilicity ensures high solubility in organic solvents and spontaneous phase separation from water[4].

| Polar Surface Area | 35.5 Ų | The low topological polar surface area confirms dominant hydrophobic character, guiding the use of moderately polar aprotic solvents[4]. |

Solvent Selection Matrix & Causality

The extraction solvent must efficiently partition the moderately lipophilic ester (LogP 2.2) from a highly polar aqueous phase containing acetic acid and salts, without inducing polymerization of the reactive vinyl group.

  • Ethyl Acetate (EtOAc): The industry standard for Ac4VG extraction. EtOAc provides excellent solvation for esters via dipole-dipole interactions ("like-dissolves-like"). It forms a highly distinct biphasic system with water and can be removed under reduced pressure at low temperatures, preserving the vinyl group[2].

  • Dichloromethane (DCM): Historically utilized in DMAP/pyridine-catalyzed esterifications[3]. DCM has exceptional solvating power for aromatic esters and a low boiling point (39.6 °C). However, its high toxicity and classification as a halogenated volatile organic compound (VOC) make it incompatible with sustainable bio-based polymer initiatives[2].

  • Dimethyl Carbonate (DMC): An emerging, highly recommended green alternative. DMC possesses a Hildebrand solubility parameter similar to DCM but is non-toxic and readily biodegradable. It effectively mitigates the environmental impact of Ac4VG purification while maintaining high extraction efficiency[2].

Table 2: Solvent Selection Matrix for Ac4VG Extraction

Solvent Polarity Index Boiling Point (°C) Extraction Efficiency Green Metric / Toxicity Profile
Ethyl Acetate 4.4 77.1 High Moderate (Readily biodegradable)
Dichloromethane 3.1 39.6 Very High Poor (Carcinogenic, Halogenated VOC)

| Dimethyl Carbonate | 3.2 | 90.0 | High | Excellent (Green solvent, non-toxic) |

Experimental Protocols

Expert Insight: The following protocols are designed as self-validating systems. The sequential washing steps systematically eliminate specific byproducts based on pKa and osmotic shifts.

Protocol A: Standard Liquid-Liquid Extraction using Ethyl Acetate

Application: Post-acetylation of 4VG using acetic anhydride and sodium acetate[2].

  • Reaction Quenching: Upon completion of the acetylation (e.g., 90 °C for 30 min), cool the reaction mixture to room temperature to prevent thermal autopolymerization.

  • Solvent Addition: Add 5.0 mL of Ethyl Acetate per 12 mmol of theoretical Ac4VG to the crude mixture. Stir gently for 5 minutes to ensure complete dissolution of the organic fraction[2].

  • Primary Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of saturated sodium chloride (brine) solution. Invert gently and vent. Drain and discard the lower aqueous phase (containing sodium acetate and bulk acetic acid).

  • Neutralization Wash (Self-Validating Step): Add a 1.0 M aqueous NaHCO₃ solution to the organic layer. Causality: NaHCO₃ neutralizes residual acetic acid, converting it into water-soluble sodium acetate. Validation: CO₂ gas will evolve. Repeat this wash until no further gas evolution is observed, confirming a neutral organic phase[2].

  • Osmotic Polish: Wash the organic layer once more with saturated brine. Causality: The high osmotic pressure of the brine draws dissolved microscopic water droplets out of the EtOAc layer, pre-drying the solvent[2].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent. Remove the Ethyl Acetate under vacuum at room temperature. Critical Note: Avoid elevated temperatures during rotary evaporation to prevent the vinyl groups from cross-linking. The pure Ac4VG isolates as a pale yellow oil[2].

Protocol B: Green Extraction using Dimethyl Carbonate (DMC)

Application: Sustainable alternative to DCM for DMAP/pyridine-catalyzed syntheses[2][3].

  • Quenching: Cool the reaction mixture to 0 °C. Slowly add ice-cold distilled water to hydrolyze any unreacted acetic anhydride into acetic acid.

  • Extraction: Add Dimethyl Carbonate (DMC) in a 1:1 v/v ratio with the aqueous phase. Vigorously stir for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Caution: DMC has a density of 1.07 g/cm³. Depending on the salt concentration of the aqueous phase, phase inversion may occur. Verify the organic layer via a water-drop test.

  • Amine Scavenging Wash: Wash the DMC layer with 1.0 M HCl. Causality: This protonates residual DMAP and pyridine, forcing these basic catalysts into the aqueous waste as hydrochloride salts[3].

  • Neutralization & Isolation: Wash with saturated NaHCO₃ to neutralize the HCl and acetic acid. Dry over anhydrous MgSO₄, filter, and concentrate under vacuum at room temperature to yield the purified monomer.

Workflow Visualization

G Start Crude Reaction Mixture (Ac4VG + Unreacted 4VG + Salts + Acid) Quench Quench with Water/Brine (Hydrolyze Anhydride) Start->Quench Solvent Add Extraction Solvent (EtOAc or DMC) Quench->Solvent PhaseSep Phase Separation (Separatory Funnel) Solvent->PhaseSep Aqueous Aqueous Phase (Salts, Catalyst, Acetic Acid) PhaseSep->Aqueous Discard Organic Organic Phase (Ac4VG in Solvent) PhaseSep->Organic Retain Wash1 Wash: 1.0 M HCl (Scavenge Amines/DMAP) Organic->Wash1 Wash2 Wash: Sat. NaHCO3 (Neutralize Acids -> CO2 evolution) Wash1->Wash2 Wash3 Wash: Sat. Brine (Osmotic Drying) Wash2->Wash3 Dry Dry over Na2SO4 / MgSO4 (Remove Trace Water) Wash3->Dry Evap Solvent Evaporation (Vacuum at Room Temp) Dry->Evap Pure Purified 2-Methoxy-4-vinylphenyl acetate Evap->Pure

Figure 1: Liquid-liquid extraction and purification workflow for Ac4VG.

Sources

Method

Application Note: Scalable Production of 2-Methoxy-4-vinylphenyl Acetate

Introduction and Rationale The transition from petroleum-based polymers to sustainable materials has accelerated the demand for bio-based styrene alternatives. 2-Methoxy-4-vinylphenyl acetate (also known as 4-acetoxy-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The transition from petroleum-based polymers to sustainable materials has accelerated the demand for bio-based styrene alternatives. 2-Methoxy-4-vinylphenyl acetate (also known as 4-acetoxy-3-methoxystyrene, or AMS) is a highly valuable lignin-derived monomer[1]. While its direct precursor, 2-methoxy-4-vinylphenol (4VG), is easily sourced, 4VG is highly reactive, prone to auto-polymerization, and susceptible to oxidation. Acetylation of the phenolic hydroxyl group yields AMS, which exhibits superior chemical stability and highly controlled radical polymerization kinetics[2].

This application note details a field-proven, kilogram-scale chemoenzymatic cascade for AMS production. By synthesizing technical accuracy with practical scale-up insights, this guide provides a self-validating framework for drug development professionals and polymer scientists.

Mechanistic Overview & Causality

Traditional bench-scale synthesis of AMS often relies on the direct chemical acetylation of 4VG using acetyl chloride and triethylamine in halogenated solvents like chloroform[3]. However, this approach is fundamentally unsuited for industrial scale-up due to the generation of corrosive HCl gas, the toxicity of halogenated solvents, and poor atom economy.

To resolve these bottlenecks, we employ a one-pot, two-step chemoenzymatic cascade [4]:

  • Biocatalytic Decarboxylation: Biogenic ferulic acid is enzymatically decarboxylated to 4VG using a phenolic acid decarboxylase (PAD)[1].

  • Base-Catalyzed Acylation: The 4VG intermediate is directly acetylated using acetic anhydride and a mild base (sodium acetate)[2].

Causality in Solvent Selection: Cyclopentyl methyl ether (CPME) is strictly utilized as the reaction medium. CPME is a low-peroxide-forming, renewable green solvent that supports both the aqueous-dependent enzymatic step and the moisture-sensitive chemical acylation step[5]. Because CPME forms an azeotrope with water, it facilitates simple downstream water removal without requiring an energy-intensive solvent swap[4].

Process Visualization

ProcessFlow FA Ferulic Acid (Bio-based Substrate) Decarb Enzymatic Decarboxylation Immobilized PAD in wet CPME FA->Decarb VG 2-Methoxy-4-vinylphenol (4VG Intermediate) Decarb->VG Acyl Base-Catalyzed Acylation Acetic Anhydride / NaOAc VG->Acyl AMS 2-Methoxy-4-vinylphenyl acetate (Crude AMS) Acyl->AMS Purify Downstream Processing Extraction & Distillation AMS->Purify Pure Purified AMS (>95% Yield) Purify->Pure

Caption: Chemoenzymatic cascade for 2-Methoxy-4-vinylphenyl acetate synthesis in CPME.

Step-by-Step Scale-Up Protocols (10 L Pilot Scale)

The following protocol outlines the production of 1 kg of AMS in a single batch, utilizing a customized rotating bed reactor (RBR) to prevent the mechanical shearing of the immobilized enzyme[4].

Protocol A: Enzymatic Decarboxylation of Ferulic Acid

Self-Validating Mechanism: The reaction is driven by the release of CO₂. The physical cessation of bubbling serves as a primary visual indicator of substrate depletion.

  • Reactor Preparation: Equip a 10 L baffled glass vessel with a customized RBR module. To prevent explosive atmospheres, ensure the agitator is driven by a remote-controlled compressed air motor and all metallic frames are grounded[4].

  • Substrate Loading: Charge the reactor with 8.0 L of wet CPME and dissolve ferulic acid to a concentration of 500 mM (approx. 776 g)[4].

  • Biocatalysis: Load the RBR with immobilized Bacillus subtilis phenolic acid decarboxylase (BsPAD). Rotate the bed at 500 RPM while maintaining the reactor at 30 °C.

  • Validation & Transition: Monitor the reaction until CO₂ evolution ceases (typically 12–16 hours). Verify >99% conversion via thin-layer chromatography (TLC). Once confirmed, physically remove the RBR module to extract the biocatalyst, leaving the 4VG/CPME solution in the reactor[4].

Protocol B: Base-Catalyzed Acylation

Causality Insight: Acetic anhydride is selected over acetyl chloride to prevent the formation of highly corrosive byproducts at scale.

  • Catalyst Addition: To the 10 L reactor containing the intermediate 4VG, add sodium acetate (0.04 eq) as a mild base catalyst[2].

  • Acylation: Introduce acetic anhydride (1.25 eq) dropwise over 60 minutes to safely manage the exothermic profile[2].

  • Thermal Activation: Raise the reactor temperature to 85 °C using a water heater thermostat[4]. Stir continuously for 2 hours.

  • Quenching: Cool the reactor to room temperature. Slowly add 1.0 L of cold deionized water to hydrolyze any unreacted acetic anhydride into acetic acid.

Protocol C: Downstream Processing and Purification
  • Phase Separation: Allow the biphasic mixture to settle. Decant the aqueous layer.

  • Neutralization: Wash the organic CPME phase sequentially with saturated aqueous NaHCO₃ (3 × 1.0 L) until the pH of the aqueous wash neutralizes, followed by a final brine wash (1 × 1.0 L)[2].

  • Drying & Recovery: Dry the organic phase over anhydrous Na₂SO₄. Distill the CPME under reduced pressure (recovering the solvent for subsequent batches) to yield crude AMS.

  • Final Polish: Purify the crude product via vacuum distillation to obtain pure 2-methoxy-4-vinylphenyl acetate as a clear oil[6].

Quantitative Data & Yield Analysis

The chemoenzymatic route demonstrates remarkable consistency when transitioning from bench to pilot scale. The table below summarizes the critical process metrics:

ParameterLab Scale (120 mL)Pilot Scale (10 L)Causality / Technical Note
Substrate Concentration 500 mM500 mMHigh loading is maintained to ensure industrial volumetric productivity[4].
Acylation Temperature 90 °C85 °CReduced slightly at 10 L due to heat transfer limits of the thermostat[4].
Decarboxylation Conversion >99%>99%RBR compartmentalization ensures excellent mass transfer without enzyme degradation[4].
Isolated Yield (AMS) 96%93%Slight yield reduction at 10 L is attributed to mechanical losses during large-scale phase separation[4].
Solvent Recovery N/A>85%CPME recycling drastically lowers the E-factor and CO₂ footprint of the process[5].

Quality Control & Analytical Validation

To ensure this protocol functions as a self-validating system, the final product must be rigorously characterized to confirm complete acetylation and the absence of auto-polymerization.

  • Chromatographic Validation (TLC): Reaction completion is confirmed when the 4VG spot is completely consumed. Using a mobile phase of petroleum ether:ethyl acetate (4:1), the AMS product will elute significantly higher than the phenolic precursor[3].

  • Spectroscopic Validation (¹H-NMR): Purified AMS must be analyzed via ¹H-NMR (in CDCl₃). The spectrum must exhibit the following definitive chemical shifts:

    • 2.24 ppm (s, 3H): Confirms the successful addition of the acetate methyl group[6].

    • 3.76 ppm (s, 3H): Confirms the intact methoxy group[6].

    • 5.18 ppm (d, 1H, J = 9 Hz) & 5.64 ppm (d, 1H, J = 17 Hz): Confirms the preservation of the vinylic double bond (no auto-polymerization occurred)[6].

    • Critical Check: The complete absence of a broad phenolic -OH peak (~5.5-6.0 ppm) validates 100% conversion.

References

  • Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes Source: au.dk URL:4

  • Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes | ACS Sustainable Chemistry & Engineering Source: acs.org URL:5

  • Replacing styrene with bioderived alternatives in polyesters | Green Materials Source: emerald.com URL:3

  • THE INSTITUTE OF PAPER CHEMISTRY, APPLETON, WISCONSIN IPC TECHNICAL PAPER SERIES NUMBER 124 SYNTHESIS OF LIGNIN MODEL DIMERS Source: gatech.edu URL:6

  • 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC Source: nih.gov URL:2

  • Design of a green chemoenzymatic cascade for scalable synthesis of bio-based styrene alternatives - RSC Publishing Source: rsc.org URL:1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Enzymatic Synthesis of 2-Methoxy-4-vinylphenyl Acetate

Welcome to the technical support center for the enzymatic synthesis of 2-Methoxy-4-vinylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic synthesis of 2-Methoxy-4-vinylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to improve the yield and purity of your target compound.

Foundational Principles of the Synthesis

The enzymatic synthesis of 2-Methoxy-4-vinylphenyl acetate is typically achieved through a transesterification reaction. In this process, a lipase enzyme catalyzes the transfer of an acetyl group from an acyl donor, most commonly vinyl acetate, to the hydroxyl group of 2-methoxy-4-vinylphenol (also known as 4-vinylguaiacol). This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods.[1]

The reaction mechanism, often a Ping-Pong Bi-Bi mechanism for lipases, involves the formation of a covalent acyl-enzyme intermediate, which is then resolved by the nucleophilic attack of the phenolic substrate.[1] The use of vinyl acetate as the acyl donor is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, an irreversible step that drives the reaction equilibrium towards product formation.

Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the enzymatic synthesis of 2-Methoxy-4-vinylphenyl acetate in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low or No Conversion to 2-Methoxy-4-vinylphenyl Acetate

Q: My reaction shows very low conversion to the desired product, even after an extended period. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can stem from several factors, ranging from enzyme activity to suboptimal reaction conditions.

Possible Causes & Recommended Solutions:

  • Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling. Always use a fresh batch of enzyme or test the activity of your current batch with a standard substrate.

  • Suboptimal Temperature: Enzyme activity is highly temperature-dependent. For many commonly used lipases like Candida antarctica lipase B (CALB), the optimal temperature for esterification is often between 40°C and 60°C.[2][3][4] Operating outside this range can significantly reduce the reaction rate.

    • Action: Perform a temperature optimization study, running the reaction at several temperatures within the 30-70°C range to find the optimum for your specific setup.

  • Incorrect pH (pH Memory): While the reaction is typically run in organic solvents, the enzyme's activity is influenced by the pH of the aqueous solution it was last in contact with (its "pH memory"). An unfavorable pH memory can lead to a non-optimal ionization state of the enzyme's active site residues. The optimal pH for lipase-catalyzed esterification is often in the acidic range.[3]

    • Action: Ensure the enzyme is prepared or pre-treated with a buffer at its optimal pH before lyophilization or immobilization. For CALB, a pH memory of 7.0 has been found to be effective in some esterification reactions.[4]

  • Presence of Excess Water: While a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation, excess water will promote the reverse reaction (hydrolysis of the ester), shifting the equilibrium away from your desired product.[3]

    • Action: Use anhydrous solvents and consider adding molecular sieves (e.g., 4Å) to the reaction mixture to sequester the water produced during the reaction.[5][6]

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_enzyme Verify Enzyme Activity start->check_enzyme check_temp Optimize Temperature check_enzyme->check_temp Enzyme is active solution Improved Conversion check_enzyme->solution Used fresh/active enzyme check_ph Adjust Enzyme pH Memory check_temp->check_ph Temperature is optimal check_temp->solution Set optimal temperature check_water Control Water Content check_ph->check_water pH memory is correct check_ph->solution Used correctly buffered enzyme check_water->solution Water is controlled sub_prep 1. Prepare Substrate Solution (2-methoxy-4-vinylphenol & vinyl acetate in solvent) add_enzyme 2. Add Immobilized Lipase (e.g., Novozym 435) sub_prep->add_enzyme incubate 3. Incubate in Shaker (Controlled Temp & Agitation) add_enzyme->incubate monitor 4. Monitor Reaction (Withdraw & Analyze Aliquots) incubate->monitor stop 5. Stop Reaction (Filter to remove enzyme) monitor->stop Desired conversion reached purify 6. Purify Product (e.g., Column Chromatography) stop->purify

Sources

Optimization

Technical Support Center: Preventing Spontaneous Polymerization of 2-Methoxy-4-vinylphenyl Acetate

Welcome to the Technical Support Center for 2-Methoxy-4-vinylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxy-4-vinylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the spontaneous polymerization of this valuable monomer. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and purity of your 2-Methoxy-4-vinylphenyl acetate throughout its storage and use.

Introduction to a Fickle Monomer

2-Methoxy-4-vinylphenyl acetate is a functionalized styrene derivative with applications in the synthesis of specialized polymers and as a building block in drug discovery. Like many vinyl monomers, its vinyl group is susceptible to free-radical polymerization, a chain reaction that can be initiated by heat, light, or the presence of radical species.[1] Uncontrolled, spontaneous polymerization can lead to the loss of valuable material, the formation of insoluble gels, and potentially hazardous pressure buildup in sealed containers. This guide provides the necessary knowledge to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: My 2-Methoxy-4-vinylphenyl acetate appears viscous or has solidified. What happened?

A1: An increase in viscosity or solidification are strong indicators of polymerization. This can be triggered by improper storage conditions such as elevated temperatures, exposure to light, or the depletion of the inhibitor. Once polymerized, the monomer is generally not salvageable for reactions requiring the monomeric form.

Q2: How is 2-Methoxy-4-vinylphenyl acetate typically stabilized?

A2: Commercial 2-Methoxy-4-vinylphenyl acetate is often supplied with an added inhibitor to prevent spontaneous polymerization during transport and storage. While specific inhibitors for this compound are not always explicitly stated by all suppliers, analogous vinyl monomers are commonly stabilized with phenolic inhibitors like 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT).[2] These inhibitors function by scavenging free radicals, thus interrupting the polymerization chain reaction.[3]

Q3: Why do I need to remove the inhibitor before my experiment?

A3: The inhibitor is designed to prevent polymerization. In a controlled polymerization reaction, the presence of an inhibitor will interfere with the initiator, leading to an induction period, reduced reaction rates, or complete failure of the polymerization.[4] Therefore, for most polymerization applications, the inhibitor must be removed immediately prior to use.

Q4: What are the ideal storage conditions for 2-Methoxy-4-vinylphenyl acetate?

A4: To maximize shelf life and prevent polymerization, 2-Methoxy-4-vinylphenyl acetate should be stored in a cool, dark, and dry environment. Recommended storage temperatures are typically in the range of 2-8°C. It is also advisable to store the monomer under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides which can initiate polymerization.

Understanding the Mechanism of Spontaneous Polymerization

Spontaneous polymerization of vinyl monomers like 2-Methoxy-4-vinylphenyl acetate proceeds via a free-radical chain reaction. This process can be broken down into three key stages:

  • Initiation: The process begins with the formation of free radicals. This can be triggered by external energy sources like heat or UV light, or by the decomposition of impurities such as peroxides.

  • Propagation: The newly formed radical attacks the vinyl group of a monomer molecule, creating a new, larger radical. This new radical then continues to react with other monomer molecules, rapidly extending the polymer chain.[1]

  • Termination: The chain reaction ceases when two growing polymer chains react with each other, or when they react with an inhibitor molecule.[1]

The role of an inhibitor is to intercept the propagating radicals, forming a stable, non-reactive species that is incapable of further initiating polymerization.[3]

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator Radical Radical Initiator->Radical Heat, Light Monomer Monomer Radical->Monomer Reaction Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Addition Growing_Polymer_Chain->Growing_Polymer_Chain Inhibitor Inhibitor Growing_Polymer_Chain->Inhibitor Reaction Stable_Molecule Stable_Molecule Inhibitor->Stable_Molecule

Caption: Free-radical polymerization and inhibition mechanism.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to the spontaneous polymerization of 2-Methoxy-4-vinylphenyl acetate.

Problem Possible Cause Troubleshooting Steps
Monomer is cloudy, viscous, or contains solid particles upon receipt. Premature polymerization during shipping or storage.- Do not use the monomer for your reaction. - Contact the supplier immediately to report the issue and request a replacement. - Review your receiving and storage procedures to ensure they align with the recommended conditions.
Monomer polymerizes during storage in the lab. - Improper storage temperature (too high). - Exposure to light. - Presence of oxygen in the headspace. - Depletion of the inhibitor over time.- Ensure the monomer is stored in a refrigerator at 2-8°C. - Use an amber or opaque container to protect from light. - After opening, purge the headspace with an inert gas like nitrogen or argon before resealing. - For long-term storage, periodically check the inhibitor level and consider adding more if necessary (consult with a senior chemist or the supplier).
Monomer polymerizes immediately after inhibitor removal. The inhibitor has been effectively removed, making the monomer highly reactive.- This is expected behavior for a pure, uninhibited monomer. - Use the purified monomer immediately in your reaction. - Keep the purified monomer cold (on an ice bath) until it is added to the reaction mixture.
Inconsistent results in polymerization reactions. Incomplete or inconsistent removal of the inhibitor.- Standardize your inhibitor removal protocol. - Ensure the chosen method (e.g., alumina column) is suitable for your monomer and scale. - Test a small amount of the purified monomer to confirm the absence of an induction period before proceeding with a large-scale reaction.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

  • Receiving: Upon receipt, immediately inspect the monomer for any signs of polymerization. The liquid should be clear and free of any solids or high viscosity.

  • Storage: Store the container in a refrigerator at 2-8°C, away from light sources. The storage area should be well-ventilated.

  • Handling:

    • Always handle the monomer in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • When opening the container for the first time, do so slowly to release any potential pressure buildup.

    • After dispensing the required amount, flush the headspace of the container with a gentle stream of nitrogen or argon before tightly resealing the cap. This minimizes the presence of oxygen which can contribute to peroxide formation and subsequent polymerization.[5]

Protocol 2: Inhibitor Removal Using a Basic Alumina Column

This is a common and effective method for removing phenolic inhibitors like TBC and BHT.[4]

  • Preparation:

    • Take a glass chromatography column and add a small plug of glass wool at the bottom.

    • Fill the column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general rule of thumb is to use approximately 10-20g of alumina per 100mL of monomer.

  • Purification:

    • Place a collection flask under the column.

    • Gently pour the 2-Methoxy-4-vinylphenyl acetate onto the top of the alumina column.

    • Allow the monomer to pass through the column under gravity. Do not apply pressure as this can lead to channeling and inefficient inhibitor removal.

    • Collect the purified, inhibitor-free monomer in the collection flask.

  • Post-Purification Handling:

    • The purified monomer is now highly susceptible to polymerization. It should be used immediately.

    • Keep the flask containing the purified monomer on an ice bath to minimize the risk of thermal initiation.

cluster_0 Inhibitor Removal Workflow Monomer_with_Inhibitor Monomer + Inhibitor Alumina_Column Basic Alumina Column Monomer_with_Inhibitor->Alumina_Column Pass Through Purified_Monomer Purified Monomer Alumina_Column->Purified_Monomer Elution Immediate_Use Immediate Use in Reaction Purified_Monomer->Immediate_Use

Caption: Workflow for inhibitor removal.

Summary of Key Parameters

Parameter Recommendation Rationale
Storage Temperature 2-8°CReduces the rate of potential polymerization reactions.
Storage Atmosphere Inert (Nitrogen or Argon)Prevents the formation of peroxides that can initiate polymerization.[5]
Inhibitor Typically TBC or BHT[2]Scavenges free radicals to prevent chain polymerization.[3]
Inhibitor Removal Basic Alumina Column[4]Effective method for removing phenolic inhibitors prior to use.
Handling of Purified Monomer Use immediately, keep cold.The uninhibited monomer is highly reactive.

Conclusion

The successful use of 2-Methoxy-4-vinylphenyl acetate in research and development hinges on the careful management of its inherent tendency to spontaneously polymerize. By adhering to the storage, handling, and purification protocols outlined in this guide, researchers can ensure the integrity of their monomer and the reproducibility of their experimental results. Always prioritize safety and consult the material safety data sheet (MSDS) for specific hazard information.

References

  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, February 12).
  • A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor. (2025, December). BenchChem.
  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems.
  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). Polymers (Basel).
  • Inhibition and Retardation. In Polymer Chemistry (pp. 239-257).
  • 2-Methoxy-4-vinylphenyl acet
  • 2-Methoxy-4-vinylphenyl acet
  • Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. (2010).
  • Inhibition of Free Radical Polymerization: A Review. (2025, October 13).
  • Safe Operating Procedure for the Handling of Vinylic Monomers. (2009, May). UCLA Department of Chemistry and Biochemistry.
  • A Brief Discussion on Polymerization Inhibitors. (2025, October 17). Liskon Biological.
  • Free Radical Vinyl Polymeriz
  • Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023, July 10). Polymers (Basel).
  • The mechanism of free-radical polymerization of vinyl chloride monomer...
  • 2-Methoxy-4-vinylphenol, 97%, stab. with 0.01% BHT, Thermo Scientific. Fisher Scientific.
  • 2-Methoxy-4-vinylphenyl acet
  • 4-Vinylphenyl Acetate (Stabilized With Tbc) 98.0%(GC). Pure Synth.
  • 4-Vinylphenyl acet
  • 4-Vinylphenyl Acetate (stabilized with TBC). Tokyo Chemical Industry.
  • 4-Vinylphenyl Acetate (stabili zed with TBC) >98.0%. ChemSupply Australia.
  • 2-Methoxy-4-vinylphenyl acet
  • Technical Support Center: MEHQ Inhibitor Removal from Vinyl Methacryl
  • 2-Methoxy-4-vinylphenyl acet
  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023, May 2). Polymers (Basel).
  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023, May 2). PubMed.
  • 2-Methoxy-4-vinylphenyl acet
  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023, May 2). MDPI.
  • 4-tert-Butylcatechol (TBC)
  • 4-tert-Butylc
  • 4-Tertiary Butylcatechol | Business & Products.
  • Understanding vinyl acetate polymeris

Sources

Troubleshooting

Optimizing reaction temperature for 2-Methoxy-4-vinylphenyl acetate synthesis

Welcome to the Technical Support Knowledge Base for the synthesis of 2-methoxy-4-vinylphenyl acetate (also known as 4-acetoxy-3-methoxystyrene or Ac4VG). As a highly valuable bio-based styrene alternative derived from li...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the synthesis of 2-methoxy-4-vinylphenyl acetate (also known as 4-acetoxy-3-methoxystyrene or Ac4VG). As a highly valuable bio-based styrene alternative derived from lignin and ferulic acid[1], this monomer presents unique synthetic challenges. The presence of a highly reactive vinyl group alongside a sterically hindered phenolic hydroxyl means that temperature optimization is the single most critical parameter to ensure quantitative acylation while preventing catastrophic autopolymerization[2].

This guide provides mechanistic troubleshooting, validated protocols, and self-validating checkpoints designed for researchers and process chemists.

🔍 Troubleshooting & FAQs

Q1: My acetylation using acetic anhydride and sodium acetate is stalling at ~60% conversion. Should I increase the temperature past 100 °C to force completion? A1: Absolutely not. Increasing the temperature above 95 °C crosses the thermal activation threshold for vinyl radical initiation, which will rapidly induce autopolymerization of your monomer[1]. The stalling is likely due to insufficient thermal activation of the weak base (sodium acetate) or poor mixing. The optimal kinetic window for the sodium acetate-catalyzed reaction is strictly 85 °C to 90 °C [1][2]. At 90 °C, the reaction achieves 100% conversion in just 30 minutes[1]. If you cannot safely maintain 90 °C, you must switch to a hypernucleophilic catalyst (Method B) to run the reaction at room temperature[3].

Q2: I am observing a gummy, insoluble residue during workup, and the vinyl proton signals (δ 5.1–5.6 ppm) are missing in my ¹H-NMR. What went wrong? A2: You have accidentally polymerized your monomer. 2-Methoxy-4-vinylphenol and its acetate derivative are highly prone to radical polymerization[1]. This specific failure mode occurs if:

  • The internal reaction temperature exceeded 95 °C.

  • The reaction was heated for too long (e.g., >1 hour at 90 °C).

  • Localized "hot spots" occurred due to poor stirring during scale-up. Resolution: Strictly monitor the internal temperature. If scaling up (e.g., to a 1 kg or 10 L scale), utilize a jacketed reactor to maintain the temperature precisely at 85 °C, and ensure rapid cooling once the 30-minute mark is reached[2].

Q3: I want to run the reaction at room temperature to completely eliminate the risk of thermal polymerization. Is this possible? A3: Yes, but it requires a fundamental change in the catalytic mechanism. Sodium acetate cannot deprotonate the phenol efficiently at room temperature. Instead, you must use 4-dimethylaminopyridine (DMAP) and pyridine in dichloromethane (DCM)[3]. DMAP acts as a nucleophilic catalyst, attacking acetic anhydride to form a highly electrophilic acylpyridinium intermediate. This drastically lowers the activation energy, allowing the sterically hindered phenol to be quantitatively acetylated at 0 °C to room temperature over 24 hours[3].

📊 Quantitative Data & Method Comparison

The following table summarizes the operational parameters and outcomes of the two primary temperature regimes used for this synthesis.

MethodTemperature ProfileCatalyst SystemReaction TimeYieldPrimary AdvantagePrimary Risk
High-Temp 85 °C – 90 °CSodium Acetate (0.04 eq)30 minutes>95%Extremely rapid; highly scalableAutopolymerization if >95 °C
Low-Temp 0 °C to 25 °C (RT)DMAP (0.05 eq) / Pyridine24 hoursQuantitativeZero risk of thermal degradationLong reaction time; requires DCM

⚙️ Reaction Pathway Visualization

G Start 2-Methoxy-4-vinylphenol Acylation Decision Temperature Selection Start->Decision LowTemp 0°C to 25°C (Kinetic Control) Decision->LowTemp OptTemp 85°C to 90°C (Thermodynamic) Decision->OptTemp HighTemp > 95°C (Excessive Heat) Decision->HighTemp CatLow DMAP / Pyridine Time: 24h LowTemp->CatLow CatOpt Sodium Acetate Time: 30 min OptTemp->CatOpt OutcomeFail Failure Autopolymerization HighTemp->OutcomeFail Radical Initiation OutcomeLow Success No Polymerization CatLow->OutcomeLow OutcomeOpt Success Rapid Conversion CatOpt->OutcomeOpt

Figure 1: Temperature-dependent reaction pathways for Ac4VG synthesis.

🧪 Validated Experimental Protocols

Protocol A: High-Temperature Rapid Acetylation (90 °C)

Mechanistic Rationale: Thermal energy is required to overcome the activation barrier for the nucleophilic attack of the weakly deprotonated phenol onto acetic anhydride. 90 °C provides this energy without crossing the threshold for vinyl radical initiation[1].

Step-by-Step Methodology:

  • Equip a double-necked round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-methoxy-4-vinylphenol (1.0 eq, e.g., 12 mmol) and sodium acetate (0.04 eq, 0.5 mmol)[1].

  • Dissolve the mixture in acetic anhydride (1.25 eq, 15 mmol). No additional solvent is required.

  • Submerge the flask in a pre-heated oil bath strictly maintained at 90 °C [1].

  • Stir vigorously under ambient air for exactly 30 minutes . Critical: Do not exceed 45 minutes to prevent polymerization.

  • Remove from heat and immediately quench by adding ethyl acetate (5 mL per 1.8g of starting material)[1].

  • Wash the organic layer with saturated brine (3 × 5.0 mL) to remove acetic acid byproducts[1].

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Checkpoints:

  • TLC Tracking: The starting material is highly polar (free phenol). The product ester will run significantly higher (higher Rf) on a silica plate (e.g., Hexanes:EtOAc 8:2).

  • NMR Verification: Confirm the disappearance of the broad phenolic -OH singlet (~5.6 ppm in CDCl₃) and the appearance of the sharp acetate methyl singlet (~2.3 ppm). The vinyl protons (δ 5.1, 5.6, and 6.6 ppm) must remain sharp and intact.

Protocol B: Room-Temperature Catalytic Acetylation (0 °C to 25 °C)

Mechanistic Rationale: DMAP forms a highly electrophilic acylpyridinium intermediate, drastically lowering the activation energy. This allows the sterically hindered phenol to be acetylated at room temperature, completely eliminating the risk of thermal polymerization[3].

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve acetic anhydride (10 eq), pyridine (12 eq), and DMAP (0.05 eq) in anhydrous dichloromethane (DCM)[3].

  • Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic formation of the acylpyridinium complex[3].

  • Dissolve 2-methoxy-4-vinylphenol (1.0 eq) in a minimal amount of DCM and add it dropwise to the cooled mixture[3].

  • Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C)[3].

  • Stir continuously for 24 hours [3].

  • Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (to remove pyridine/DMAP) and saturated NaHCO₃ (to neutralize residual acetic acid).

  • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

Self-Validating Checkpoints:

  • Aqueous Wash pH: Ensure the aqueous phase after the HCl wash is highly acidic (pH < 2) to guarantee complete removal of pyridine, which otherwise co-elutes and contaminates the final product.

📚 References

  • Title: 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers Source: Molecules (via National Institutes of Health / PMC) URL: [Link]

  • Title: Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Controllable and Scalable Engineered Soil Surrogates Utilizing Simulated Soil Organic Matter for the Study of Environmental, Ecological, and Agricultural Processes Source: LSU Scholarly Repository URL: [Link]

Sources

Optimization

Storage stability solutions for 2-Methoxy-4-vinylphenyl acetate

Technical Support Center: Storage & Stability of 2-Methoxy-4-vinylphenyl Acetate Welcome to the advanced troubleshooting and protocol center for 2-Methoxy-4-vinylphenyl acetate (Ac4VG). As a bio-based styrene alternative...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stability of 2-Methoxy-4-vinylphenyl Acetate

Welcome to the advanced troubleshooting and protocol center for 2-Methoxy-4-vinylphenyl acetate (Ac4VG). As a bio-based styrene alternative derived from lignin, Ac4VG is highly valued in polymer chemistry and drug development[1]. However, its dual-functional nature—a reactive vinyl group and a moisture-sensitive acetate group—makes it highly susceptible to degradation if mishandled.

This guide is designed for researchers and application scientists to understand the mechanistic causality behind Ac4VG instability, troubleshoot common experimental failures, and implement self-validating storage protocols.

Mechanistic Causality of Degradation

To effectively stabilize Ac4VG, you must first understand its two primary modes of failure: Spontaneous Polymerization and Ester Hydrolysis .

The vinyl group is electronically enriched by the aromatic ring, making it prone to auto-polymerization initiated by heat, light, or trace oxygen. Conversely, the acetate group is designed to protect the phenolic oxygen. If atmospheric moisture breaches the storage container, the ester bond hydrolyzes, reverting the molecule back to 2-methoxy-4-vinylphenol (4VG)[2]. Because free phenolic hydroxyl groups are potent radical scavengers, even trace amounts of hydrolyzed 4VG will act as a severe inhibitor, prematurely quenching downstream radical polymerizations[2].

DegradationPathways cluster_poly Spontaneous Polymerization cluster_hydro Moisture-Driven Hydrolysis Ac4VG 2-Methoxy-4-vinylphenyl acetate (Ac4VG) Initiation Radical Initiation (Heat / Light / O2) Ac4VG->Initiation Improper Storage Hydrolysis Ester Hydrolysis (H2O Exposure) Ac4VG->Hydrolysis Atmospheric Moisture Polymer Poly(Ac4VG) (Viscous/Solid Degradation) Initiation->Polymer Propagation Phenol 2-Methoxy-4-vinylphenol (4VG) Hydrolysis->Phenol Deacetylation Inhibitor Radical Scavenging (Downstream Failure) Phenol->Inhibitor Phenolic Inhibition

Mechanisms of Ac4VG degradation: Spontaneous polymerization vs. moisture-driven hydrolysis.

Troubleshooting & FAQs

Q: My Ac4VG sample has become highly viscous. Can it be salvaged? A: Viscosity indicates that spontaneous free-radical propagation has occurred. If the sample is only partially polymerized, it can theoretically be salvaged by dissolving it in a non-polar solvent, precipitating the polymer chains, and vacuum-distilling the remaining monomer. However, for precise kinetic studies (e.g., ATRP or RAFT), the batch should be discarded. The presence of oligomers alters the stoichiometric ratio of monomer to initiator, leading to unpredictable molecular weights.

Q: Why is my downstream radical polymerization failing despite using fresh initiator? A: This is the hallmark of moisture contamination. If Ac4VG is exposed to water during storage, it hydrolyzes into acetic acid and 4-vinylguaiacol (4VG). The free phenolic group on 4VG is an excellent radical scavenger[2]. It will rapidly quench your primary radicals, halting polymerization. Always verify the integrity of the acetate protection via FT-IR (look for the absence of a broad -OH stretch at ~3200–3500 cm⁻¹) before initiating your reaction.

Q: Should I store Ac4VG with an added inhibitor? A: It depends on your timeline. For short-term storage (< 1 month) at 2–8°C under an inert atmosphere, no inhibitor is strictly necessary[3]. For long-term storage (> 1 month), adding 10–50 ppm of 4-tert-butylcatechol (TBC) is highly recommended to trap auto-generated radicals and prevent catastrophic polymerization in the vial.

Quantitative Storage Stability Data

The following table summarizes the expected shelf life and degradation risks of Ac4VG under various environmental conditions.

Storage ConditionAtmosphereInhibitor AddedEstimated Shelf LifePrimary Degradation Risk
Room Temp (25°C)AirNone< 1 WeekAuto-polymerization, Hydrolysis
2–8°C (Fridge)AirNone1–2 MonthsHydrolysis (Moisture ingress)
2–8°C (Fridge)Argon / N₂None6 MonthsSlow thermal initiation
-20°C (Freezer)Argon / N₂50 ppm TBC> 12 MonthsMinimal (Highly stable)

Self-Validating Experimental Protocols

Protocol A: Long-Term Cryo-Storage and Inert Gas Purging

Causality: Oxygen can form peroxides with the vinyl group, which thermally cleave to initiate polymerization. Moisture drives hydrolysis. This protocol eliminates both vectors.

  • Transfer: Move the Ac4VG to an amber glass vial. Reason: Amber glass blocks UV light, preventing photo-initiated radical generation.

  • Inhibit: Add 50 ppm of TBC if storing for longer than 3 months.

  • Purge: Insert an Argon or high-purity Nitrogen line into the vial headspace. Purge at a low flow rate for 60 seconds to displace ambient air.

  • Seal: Cap immediately with a PTFE-lined septum cap and wrap the exterior seal tightly with Parafilm.

  • Store: Place in a -20°C freezer.

  • Recovery (Critical Step): When retrieving the sample, allow the vial to warm to room temperature before opening. Causality: Opening a cold vial drops the local dew point, causing atmospheric water vapor to condense directly into the monomer, instantly initiating hydrolysis.

  • Validation: Weigh the sealed vial on an analytical balance before storage and after recovery. A stable mass confirms the hermetic seal remained intact, preventing volatile loss or moisture ingress.

Protocol B: Inhibitor and 4VG Removal via Alumina Chromatography

Causality: Before polymerization, TBC and any trace hydrolyzed 4VG must be removed. The basic sites on Aluminum Oxide deprotonate the weakly acidic phenolic hydroxyl groups of TBC and 4VG, immobilizing them on the stationary phase while the neutral Ac4VG ester elutes freely.

  • Preparation: Pack a short glass column with basic aluminum oxide (Al₂O₃, Brockmann I grade).

  • Elution: Pass the neat Ac4VG liquid through the column. If the monomer is too viscous, dilute it in an anhydrous, compatible solvent (e.g., toluene) prior to elution.

  • Collection: Collect the purified monomer in a pre-weighed, Argon-purged flask. Store on ice and use within 2 hours.

  • Validation: Take a 10 µL aliquot of the eluent and mix it with a drop of dilute ferric chloride (FeCl₃) solution. A lack of color change (no purple/green shift) validates the complete absence of phenolic hydroxyl groups, confirming the monomer is inhibitor-free and ready for polymerization.

References

  • Sigma-Aldrich. "2-Methoxy-4-vinylphenyl acetate | 46316-15-8." Sigma-Aldrich Product Catalog. 3

  • Rigo, E., et al. (2024). "4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers." MDPI / PMC. 2

  • O'Brien, et al. (2015). "Replacing styrene with bioderived alternatives in polyesters." Green Materials. 1

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Methoxy-4-vinylphenyl Acetate in Aqueous Assays

Welcome to the Technical Support Center. 2-Methoxy-4-vinylphenyl acetate (also known as acetylated 4-vinylguaiacol) is a highly valuable bio-based monomer and intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methoxy-4-vinylphenyl acetate (also known as acetylated 4-vinylguaiacol) is a highly valuable bio-based monomer and intermediate. However, researchers frequently encounter severe stability issues due to the rapid hydrolytic cleavage of its acetate ester linkage in aqueous environments.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot degradation issues. This document moves beyond basic handling instructions to explain the chemical causality behind the degradation, providing you with self-validating protocols to ensure the integrity of your drug development or biocatalysis assays.

Part 1: Core Troubleshooting & FAQs

Q1: My 2-Methoxy-4-vinylphenyl acetate stock degrades within hours in standard PBS (pH 7.4). Why is it so unstable compared to other acetates? A1: The instability is rooted in the molecule's specific electronic structure. 2-Methoxy-4-vinylphenyl acetate is a phenolic ester. When water or hydroxide ions nucleophilically attack the carbonyl carbon, the leaving group is the 2-methoxy-4-vinylphenolate anion. Because this anion is highly resonance-stabilized (further aided by the conjugated vinyl group), it acts as an excellent leaving group. This makes phenolic esters exponentially more sensitive to base-catalyzed hydrolysis at physiological pH compared to standard aliphatic esters [3]. Furthermore, the phosphate ions in PBS act as general base catalysts, actively accelerating the degradation.

Q2: How can I determine the optimal pH to minimize spontaneous hydrolysis during my in vitro assays? A2: Most esters exhibit a V-shaped or U-shaped pH-rate degradation profile, with maximum stability typically found in the slightly acidic range (pH 4.0–6.0) [1]. Under alkaline conditions, hydroxide-mediated cleavage dominates, while hydronium-mediated cleavage dominates at very low pH. To find the exact nadir of degradation for your specific matrix, you must perform an empirical pH-rate profile study (see Protocol 1). For 2-Methoxy-4-vinylphenyl acetate, buffering at pH 5.0–5.5 usually provides the widest stability window.

Q3: My biological assay strictly requires pH 7.4. What formulation strategies can shield the ester from water without altering the bulk pH? A3: If you cannot modify the bulk pH, you must alter the microenvironment of the ester bond. Two highly effective, field-proven approaches are:

  • Binary Lipid Systems (BLS): Encapsulating the compound in a microemulsion utilizing a lipid and a water-soluble surfactant physically shields the ester bond from the aqueous phase and hydrolytic enzymes [2].

  • Steric Shielding via Complexation: Using cyclodextrins (e.g., HP-β-CD) can sequester the hydrophobic vinylphenyl moiety. This buries the acetate group within the hydrophobic cavity, sterically hindering the approach of water molecules or hydroxide ions.

Q4: Does temperature play a significant role in the hydrolysis rate of this specific compound? A4: Yes. The hydrolysis of phenyl acetates is highly temperature-dependent and follows Arrhenius kinetics. Studies on related phenyl acetates demonstrate that increasing the temperature from 25°C to 37°C can more than double the hydrolysis rate [4]. Always store aqueous working solutions on ice and minimize pre-incubation times at 37°C.

Part 2: Experimental Workflows & Protocols

Protocol 1: Constructing a pH-Rate Degradation Profile

Rationale: Identifying the inflection point between acid-catalyzed and base-catalyzed hydrolysis ensures optimal buffer selection. This protocol is a self-validating system; the inclusion of a formic acid quench ensures that post-sampling degradation does not skew your analytical results.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions ranging from pH 2.0 to 9.0 in 1.0 pH increments. Use non-nucleophilic buffers (e.g., Glycine-HCl for pH 2-3, Sodium Acetate for pH 4-5, MES for pH 6, HEPES for pH 7-8, Borate for pH 9) to prevent general base catalysis.

  • Stock Solution: Prepare a 10 mg/mL stock of 2-Methoxy-4-vinylphenyl acetate in anhydrous acetonitrile (ensure <0.01% water content).

  • Spiking: Spike the stock solution into each aqueous buffer to achieve a final concentration of 100 µg/mL (1% final acetonitrile concentration).

  • Incubation & Sampling: Incubate the solutions in a temperature-controlled water bath at 25°C. Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% Formic Acid. This drops the pH to halt further base-catalyzed hydrolysis prior to injection.

  • Analysis: Analyze via RP-HPLC-UV. Plot the pseudo-first-order rate constant ( kobs​ ) against pH to identify the stability optimum.

Protocol 2: Preparation of a Protective Binary Lipid System (BLS)

Rationale: To formulate 2-Methoxy-4-vinylphenyl acetate in a BLS to prevent hydrolysis at physiological pH by partitioning the ester into a hydrophobic core [2].

Step-by-Step Methodology:

  • Component Selection: Select a compatible lipid (e.g., Capryol 90) and a water-soluble surfactant (e.g., Kolliphor RH40).

  • Solubilization: Dissolve 10 mg of 2-Methoxy-4-vinylphenyl acetate in 100 mg of the lipid phase in a glass vial under gentle vortexing.

  • Surfactant Addition: Add 100 mg of the surfactant to the lipid-drug mixture. Vortex for 2 minutes until a homogenous, isotropic pre-concentrate is formed.

  • Aqueous Dispersion: Slowly titrate 800 µL of your target aqueous buffer (e.g., pH 7.4 HEPES) into the pre-concentrate while stirring constantly at 500 rpm.

  • Verification: The resulting microemulsion should be optically clear. The ester is now partitioned into the lipid core, isolated from the bulk aqueous phase.

Part 3: Quantitative Data & Comparisons

The following table synthesizes the expected hydrolytic behavior of phenolic acetates across different buffer systems, highlighting the danger of using standard biological buffers like PBS.

Table 1: Influence of Buffer Composition and pH on Phenolic Acetate Hydrolysis

pH LevelBuffer System (50 mM)General Base Catalysis RiskRelative Hydrolysis RateEstimated Half-Life (25°C)
3.0Glycine-HClLowModerate (Acid-catalyzed)> 48 hours
5.0Sodium AcetateLowMinimum (Optimal pH)> 120 hours
7.4Phosphate (PBS)High Very High (Base-catalyzed)< 2 hours
7.4HEPESLowHigh (Base-catalyzed)~ 6 hours
9.0BorateLowExtreme (Base-catalyzed)< 15 minutes

Part 4: Visualizations

G Start Ester Hydrolysis Detected in Assay Q1 Can assay pH be adjusted? Start->Q1 pH_adj Adjust to pH 4.5-5.5 (Use MES/Acetate) Q1->pH_adj Yes Q2 Can co-solvents be used? Q1->Q2 No Cosolvent Add 5-10% DMSO or Acetonitrile Q2->Cosolvent Yes Q3 Is it an in vivo/ cell-based assay? Q2->Q3 No Micelle Use Binary Lipid System or Cyclodextrin Q3->Micelle Yes

Decision matrix for selecting a stabilization strategy for 2-Methoxy-4-vinylphenyl acetate.

Mechanism cluster_0 Unprotected Aqueous Phase (pH 7.4) cluster_1 Protected Phase (BLS / Micelle) Substrate 2-Methoxy-4-vinylphenyl acetate Attack Nucleophilic Attack (OH- or H2O) Substrate->Attack Bulk Water Shield Lipid Core Encapsulation Substrate->Shield Formulation Intermediate Tetrahedral Intermediate Attack->Intermediate Products 4-Vinylguaiacol + Acetic Acid Intermediate->Products Leaving Group Departure Stable Intact Ester (Hydrolysis Blocked) Shield->Stable Steric/Hydrophobic Exclusion

Mechanistic pathway comparing base-catalyzed hydrolysis in bulk water vs lipid encapsulation.

References

  • MDPI. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI Pharmaceutics. Available at: [Link]

  • PharmaGuideline. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. PharmaGuideline. Available at:[Link]

  • Stanford University. Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Available at: [Link]

Optimization

Selecting inhibitors for 2-Methoxy-4-vinylphenyl acetate storage

Welcome to the Technical Support Center for bio-based monomer handling. As a Senior Application Scientist, I frequently assist researchers in transitioning from traditional petrochemical styrenes to bio-based alternative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bio-based monomer handling. As a Senior Application Scientist, I frequently assist researchers in transitioning from traditional petrochemical styrenes to bio-based alternatives like 2-Methoxy-4-vinylphenyl acetate (Ac4VG) .

While Ac4VG is a highly promising monomer derived from lignin building blocks, its vinyl group makes it highly susceptible to spontaneous thermal auto-polymerization during storage. Below is our comprehensive troubleshooting guide and FAQ designed to help you select, manage, and remove polymerization inhibitors effectively.

FAQ 1: The Causality of Auto-Polymerization

Q: Why is 2-Methoxy-4-vinylphenyl acetate so prone to spontaneous polymerization compared to its precursor, 4-vinylguaiacol?

A: The extreme reactivity of Ac4VG is a direct result of its molecular design. Its precursor, 4-vinylguaiacol (4VG), contains a free phenolic hydroxyl group. In radical chemistry, phenols act as innate chain-breaking antioxidants (auto-inhibitors); they readily donate a hydrogen atom to quench propagating radicals 1[1].

To make the monomer viable for controlled radical polymerization, this phenol group is protected via acetylation to form Ac4VG 2[2]. By masking the phenol, you remove the molecule's natural defense mechanism against auto-polymerization. Consequently, the purified Ac4VG monomer becomes highly vulnerable to heat- or light-induced radical formation and mandates the addition of an external synthetic inhibitor for safe storage.

G M Ac4VG Monomer R Alkyl Radical (R•) M->R Thermal Auto-initiation ROO Peroxy Radical (ROO•) R->ROO + Dissolved O2 P Undesired Polymer R->P Propagation (No Inhibitor) Stable Stable Non-Radical R->Stable + Nitroxide Radical (e.g., TEMPO) ROO->P Propagation ROO->Stable + Phenolic Inhibitor (e.g., TBC, MEHQ)

Caption: Mechanism of auto-polymerization and radical scavenging in styrene derivatives.

FAQ 2: Selecting the Right Inhibitor

Q: Which inhibitor should I select for long-term storage of Ac4VG?

A: The efficacy of a phenolic inhibitor is inversely proportional to its electrophilicity. Lower electrophilicity means the inhibitor is a stronger electron donor, allowing it to rapidly transfer a hydrogen atom to highly electrophilic peroxy radicals (ROO•) before they can propagate the polymer chain 3[3].

For styrene derivatives, DTBMP (2,6-di-tert-butyl-4-methoxyphenol) and BHT significantly outperform standard industry inhibitors like TBC (4-tert-butylcatechol) and MEHQ (4-methoxyphenol). The bulky tert-butyl groups on DTBMP provide severe steric hindrance, stabilizing the resulting phenoxy radical and preventing it from initiating new polymer chains.

Table 1: Quantitative Comparison of Phenolic Inhibitors for Styrene Derivatives Data sourced from comparative DFT and experimental growth studies 4[4].

InhibitorChemical ClassElectrophilicity (eV)Undesired Polymer Growth (%)*Oxygen Requirement
DTBMP Hindered Phenol0.05516.40%Low
BHT Hindered Phenol0.15542.50%Low
TBC Catechol0.25562.50%High (Essential)
MEHQ Hydroquinone Ether0.35287.20%High (Essential)

*Growth % of undesired polymer after 4 hours at elevated temperatures. Lower % indicates superior inhibition.

FAQ 3: Atmospheric Conditions & Oxygen Dependence

Q: Standard safety data sheets recommend storing Ac4VG at 2-8°C under an inert nitrogen atmosphere. Can I use TBC or MEHQ under these conditions?

A: No. This is a frequent and critical point of failure in laboratories. Inhibitors like MEHQ and TBC are aerobic inhibitors. They do not react directly with carbon-centered alkyl radicals (R•). Instead, they require dissolved oxygen to first convert the alkyl radical into a peroxy radical (ROO•), which the inhibitor then neutralizes 5[5].

If you store Ac4VG under a strict nitrogen or argon blanket (as recommended for maximum stability ), TBC and MEHQ will be rendered completely useless, leading to runaway polymerization. If you must store the monomer under nitrogen, you must use an oxygen-independent inhibitor like a stable nitroxide radical (e.g., 4-oxo-TEMPO) or rely heavily on sterically hindered phenols like DTBMP.

G Start Select Inhibitor for Ac4VG O2 Is Oxygen Permitted in Storage? Start->O2 YesO2 Aerobic Storage (Air) O2->YesO2 Yes NoO2 Anaerobic Storage (N2/Ar) O2->NoO2 No Phenolic Use TBC or MEHQ (Requires O2 to function) YesO2->Phenolic Hindered Use DTBMP or TEMPO (O2 Independent) NoO2->Hindered

Caption: Decision matrix for selecting Ac4VG storage inhibitors based on atmosphere.

FAQ 4: Self-Validating Inhibitor Removal Protocol

Q: How do I safely remove the inhibitor before my polymerization experiments without degrading the monomer?

A: Caution: The standard protocol for removing TBC/MEHQ from styrene involves washing the monomer with a 1M NaOH aqueous solution. Do not use this method for Ac4VG. Because Ac4VG contains an ester linkage (acetate), strong aqueous bases will catalyze ester hydrolysis, reverting your monomer back to 4-vinylguaiacol (which will ruin your polymerization).

Instead, use the following Basic Alumina Column Protocol , which provides the basicity needed to trap the acidic phenolic protons of the inhibitor without the aqueous environment that causes hydrolysis.

Step-by-Step Methodology:
  • Preparation: For every 10 mL of inhibited Ac4VG, weigh out 2 grams of activated Basic Alumina (Brockmann Grade I).

  • Column Packing: Plug a glass chromatography column or a large glass Pasteur pipette with a small piece of glass wool. Dry-pack the basic alumina into the column. Tap gently to ensure a uniform, crack-free bed.

  • Elution: Pour the neat Ac4VG monomer directly onto the dry alumina bed. Apply gentle positive pressure (using a nitrogen line or a manual bulb) to push the monomer through. The polar phenolic inhibitors will bind tightly to the basic alumina, while the less polar Ac4VG elutes through.

  • Self-Validation (The FeCl₃ Test): To guarantee your protocol worked, you must validate the eluent.

    • Take a 0.5 mL aliquot of your purified Ac4VG.

    • Add 1 drop of 1% aqueous Iron(III) chloride (FeCl₃).

    • Causality check: Phenols form highly colored coordination complexes with Fe(III). If the solution turns purple, green, or blue, phenolic inhibitors are still present (your column channeled or was overloaded). If the solution remains clear/yellowish, the inhibitor has been successfully removed, and the monomer is ready for immediate polymerization.

References

  • 2-Methoxy-4-vinylphenyl acetate | 46316-15-8 , Sigma-Aldrich.

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization , MDPI. 3

  • A Comparative Analysis of Substituted Hydroquinones in Polymerization Inhibition , Benchchem.4

  • 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers , PMC / ResearchGate. 2

  • Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers , PMC. 1

  • Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents , ioMosaic. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methoxy-4-vinylphenyl Acetate Synthesis

Introduction: The Mechanistic Paradox of 4-Vinylguaiacol Acetylation As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-methoxy-4-vinylphenyl acetate (Ac4VG) from 4-v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Paradox of 4-Vinylguaiacol Acetylation

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-methoxy-4-vinylphenyl acetate (Ac4VG) from 4-vinylguaiacol (4VG). The fundamental challenge lies in a mechanistic paradox: 4VG contains a phenolic hydroxyl group that inherently acts as a potent radical scavenger, preventing the styrenic vinyl group from polymerizing. However, the very act of acetylation removes this protective phenolic proton. Once the ester is formed, the resulting Ac4VG becomes highly susceptible to radical and cationic auto-polymerization.

This guide provides field-proven, self-validating protocols to suppress these side reactions, ensuring high yields of monomeric Ac4VG for[1].

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns viscous and gels during acetylation. What is causing this, and how can I prevent it?

Causality & Mechanism: Gelling is the macroscopic symptom of vinyl polymerization. Because the acetylated product (Ac4VG) lacks the radical-scavenging phenolic -OH, the styrenic double bond is exposed to auto-polymerization. This is typically triggered by either:

  • Thermal Initiation: Temperatures exceeding 90 °C can spontaneously generate radicals.

  • Cationic Initiation: Trace acidic impurities (or the use of acidic catalysts) can protonate the vinyl group, initiating a rapid [2].

Solution:

  • Strict Temperature Control: Keep the reaction at or below 90 °C if using sodium acetate (NaOAc)[1], or between 0 °C and room temperature if using the highly active Pyridine/DMAP system[3].

  • Base Catalysis Only: Never use acid catalysts (like H 2​ SO 4​ or p-TsOH) for this esterification. Stick to mild bases (NaOAc) or nucleophilic catalysts (DMAP) to maintain an alkaline environment that heavily suppresses cationic pathways[4].

  • Inhibitor Addition Post-Reaction: Introduce 10–50 ppm of a radical inhibitor, such as 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT), immediately during the workup phase to stabilize the purified monomer.

Q2: How do I choose the optimal solvent and catalyst system to minimize oligomerization?

Expert Insight: The choice of solvent and base dictates the kinetic rate and the thermal requirements of the reaction. We recommend two validated systems depending on your scale and green-chemistry requirements.

  • System A (High-Yield, Mild Conditions): Pyridine and 4-dimethylaminopyridine (DMAP) in Dichloromethane (DCM). This allows the reaction to proceed at 0 °C to room temperature, [3].

  • System B (Green Chemistry, Scalable): Sodium acetate (NaOAc) in Cyclopentyl methyl ether (CPME). CPME is a renewable solvent that limits peroxide formation (a radical initiator). While this requires heating to 90 °C, the heterogeneous nature of NaOAc prevents runaway reactions, and [4].

Q3: How can I self-validate that the reaction is complete without triggering degradation during analysis?

Self-Validating Protocol: Do not rely solely on visual cues. Use Thin-Layer Chromatography (TLC) or crude 1 H-NMR. In 1 H-NMR, monitor the disappearance of the broad phenolic -OH peak (around δ 5.5–6.0 ppm depending on solvent) and the appearance of the sharp acetyl methyl singlet at δ 2.3 ppm[1]. If you observe broadening of the vinyl proton peaks ( δ 5.1–6.7 ppm), oligomerization has already begun, indicating that your temperature was too high or your solvent contained radical-initiating peroxides.

Quantitative Data: Catalyst & Solvent System Comparison

To facilitate experimental design, the following table summarizes the operational parameters and side-reaction risks of the two primary acetylation workflows.

ParameterSystem A: Pyridine / DMAPSystem B: NaOAc / CPME
Reagents Ac 2​ O, Pyridine, DMAP (cat.)Ac 2​ O, NaOAc
Solvent Dichloromethane (DCM)Cyclopentyl methyl ether (CPME)
Temperature 0 °C Room Temperature90 °C
Reaction Time 24 hours1 - 2 hours
Polymerization Risk Low (Due to ambient temp)Moderate (Requires strict temp control)
Hydrolysis Risk LowLow (CPME limits water solubility)
Primary Advantage Excellent yield, no thermal degradationGreen solvent, scalable, easy workup

Experimental Protocol: Step-by-Step Synthesis of Ac4VG

The following methodology utilizes System A , optimized for maximum suppression of side reactions at the bench scale[3].

Reagents Required:

  • 2-Methoxy-4-vinylphenol (4VG): 1.0 equivalent (e.g., 10.0 g, 66.6 mmol)

  • Acetic Anhydride (Ac 2​ O): 10.0 equivalents (63 mL, 666 mmol)

  • Pyridine: 12.0 equivalents (65 mL, 806 mmol)

  • 4-Dimethylaminopyridine (DMAP): 0.05 equivalents (0.4 g, 3.27 mmol)

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Procedure:

  • System Purge: Flame-dry a 250 mL round-bottom flask and purge with inert Nitrogen (N 2​ ) or Argon gas. Causality: Excluding oxygen prevents the formation of peroxides that could initiate radical polymerization.

  • Catalyst Dissolution: Dissolve the Ac 2​ O, Pyridine, and DMAP in 50 mL of anhydrous DCM.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: The addition of 4VG is exothermic; starting at 0 °C prevents localized hot spots that trigger oligomerization.

  • Substrate Addition: Dissolve 4VG in the remaining 50 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir under an inert atmosphere for 24 hours.

  • Quenching & Workup:

    • Wash the organic layer with 10% aqueous CuSO 4​ solution ( 3×100 mL) to remove excess pyridine (forms a water-soluble copper-pyridine complex).

    • Wash with saturated aqueous NaHCO 3​ ( 3×100 mL) to neutralize residual acetic acid.

    • Wash with brine ( 1×100 mL), dry over anhydrous MgSO 4​ , and filter.

  • Stabilization & Concentration: Add 50 ppm of BHT to the filtrate before solvent evaporation. Evaporate the DCM under reduced pressure at a water-bath temperature not exceeding 30 °C to yield the pure Ac4VG monomer.

Mechanistic & Workflow Visualization

The following diagram illustrates the synthetic workflow, highlighting the critical nodes where side reactions occur and the specific interventions required to mitigate them.

Workflow Start 4-Vinylguaiacol (4VG) (Radical Scavenger) Reagents Add Ac2O + Base Catalyst (Pyridine/DMAP or NaOAc) Start->Reagents Reaction Acetylation Reaction (0°C to 90°C, Inert Atm) Reagents->Reaction SideRxn Side Reaction: Vinyl Auto-Polymerization Reaction->SideRxn Excess Heat / Acids Workup Aqueous Workup (CuSO4 / NaHCO3 washes) Reaction->Workup Prevention Mitigation: Strict Temp Control (<90°C) Avoid Acidic Catalysts SideRxn->Prevention Prevention->Reaction Suppresses Inhibitor Add BHT/TBC Inhibitor (10-50 ppm) Workup->Inhibitor Product 2-Methoxy-4-vinylphenyl acetate (Target: Ac4VG) Inhibitor->Product

Workflow of 4VG acetylation highlighting polymerization side-reaction pathways and mitigation.

References

  • Title: 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers Source: Molecules (2024) URL: [Link]

  • Title: Design of a green chemoenzymatic cascade for scalable synthesis of bio-based styrene alternatives Source: RSC Advances (2022) URL: [Link]

  • Title: Controllable and Scalable Engineered Soil Surrogates Utilizing Simulated Soil Organic Matter for the Study of Environmental, Ecological, and Agricultural Processes Source: ACS Earth and Space Chemistry (2020) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1H NMR Platforms for 2-Methoxy-4-vinylphenyl Acetate Characterization

As the chemical industry shifts toward sustainable, bio-based polymers, lignin-derived monomers like 2-methoxy-4-vinylphenol (4-vinylguaiacol) have emerged as vital precursors. To prevent phenolic interference during rad...

Author: BenchChem Technical Support Team. Date: March 2026

As the chemical industry shifts toward sustainable, bio-based polymers, lignin-derived monomers like 2-methoxy-4-vinylphenol (4-vinylguaiacol) have emerged as vital precursors. To prevent phenolic interference during radical polymerization, the hydroxyl group is routinely protected via esterification to synthesize 2-methoxy-4-vinylphenyl acetate [1].

For researchers and drug development professionals, validating the structural integrity and purity of this monomer is a critical workflow bottleneck. This guide provides an objective, data-driven comparison of High-Field NMR (400 MHz) versus Benchtop NMR (60 MHz) for the ¹H NMR spectral analysis of 2-methoxy-4-vinylphenyl acetate, detailing the causality behind experimental choices and platform limitations.

Experimental Methodologies: Synthesis & Preparation

To ensure a self-validating system, the following protocol details both the chemical synthesis of the analyte and the standardized NMR preparation. Understanding the why behind each step is crucial for reproducibility.

Step 1: Synthesis of 2-Methoxy-4-vinylphenyl Acetate

Adapted from standardized lignin-valorization protocols[2].

  • Reagent Preparation: In a 250 mL round-bottom flask at 0 °C, dissolve acetic anhydride (63 mL, 666 mmol), pyridine (65 mL, 806 mmol), and 4-dimethylaminopyridine (DMAP, 0.4 g, 3.27 mmol) in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, while DMAP acts as a nucleophilic catalyst, significantly accelerating the acyl transfer to the sterically hindered phenol.

  • Monomer Addition: Dropwise, add 2-methoxy-4-vinylphenol (10 g, 66.6 mmol) dissolved in 50 mL DCM. Allow the mixture to warm to room temperature and stir for 24 hours.

  • Purification via Selective Extraction: Wash the reaction mixture with 10% aqueous CuSO₄ solution (3 × 100 mL).

    • Causality: This is a critical purification step. Copper(II) ions form highly water-soluble coordination complexes with residual pyridine, ensuring its complete removal from the organic phase without requiring harsh acidic washes that could trigger unwanted polymerization of the vinyl group[2].

  • Neutralization & Drying: Wash with saturated aqueous NaHCO₃ (3 × 100 mL) to remove residual acetic acid, followed by brine (3 × 100 mL). Dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield a colorless liquid.

Step 2: NMR Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the purified 2-methoxy-4-vinylphenyl acetate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because its lack of exchangeable protons prevents signal masking. Furthermore, its low polarity perfectly solvates the acetate derivative, ensuring rapid molecular tumbling and minimizing line broadening in the resulting spectrum.

Mechanistic Workflows

Workflow N1 Precursor: 2-Methoxy-4-vinylphenol N2 Esterification (Acetic Anhydride, Pyridine, DMAP) N1->N2 N3 Purification (CuSO4 Wash & Extraction) N2->N3 N4 Pure Analyte: 2-Methoxy-4-vinylphenyl acetate N3->N4 N5 High-Field NMR (400 MHz) Full Structural Elucidation N4->N5 N6 Benchtop NMR (60 MHz) Routine QC & Quantification N4->N6

Caption: Workflow for the synthesis and dual-platform NMR analysis of 2-Methoxy-4-vinylphenyl acetate.

¹H NMR Spectral Analysis & Data Presentation

Field Strength vs. Signal Dispersion

Chemical shift (ppm) is independent of the spectrometer's magnetic field strength, but scalar coupling ( J , measured in Hz) is constant in frequency. On a 60 MHz benchtop system, a typical 17.5 Hz trans-vinyl coupling spans ~0.29 ppm. On a 400 MHz system, the same coupling spans only ~0.04 ppm. Consequently, lower field strengths result in severe second-order effects and overlapping multiplets in the aromatic/vinyl regions, while isolated singlets remain perfectly resolved[3].

Table 1: ¹H NMR Peak Assignments (400 MHz vs. 60 MHz Performance)

Reference data acquired in CDCl₃ at 298 K[2][4].

Chemical Shift (δ, ppm)IntegrationMultiplicity (400 MHz)Coupling Constants ( J , Hz)Proton Assignment60 MHz Benchtop Resolution
2.32 3HSinglet (s)-Acetate methyl (-O-CO-CH₃)Excellent (Sharp isolated singlet)
3.87 3HSinglet (s)-Methoxy (-OCH₃)Excellent (Sharp isolated singlet)
5.26 1HDoublet of doublets (dd)~10.9, 1.0Terminal vinyl (=CH₂, cis)Poor (Overlaps with trans-vinyl)
5.70 1HDoublet of doublets (dd)~17.5, 1.0Terminal vinyl (=CH₂, trans)Poor (Overlaps with cis-vinyl)
6.69 1HDoublet of doublets (dd)~17.5, 10.9Internal vinyl (-CH=)Moderate (Broad multiplet)
6.99–7.02 3HMultiplet (m)ComplexAromatic protons (Ar-H)Poor (Unresolved broad peak)
Table 2: Platform Performance Comparison
MetricHigh-Field NMR (400+ MHz)Benchtop NMR (60-90 MHz)
Primary Use Case De novo structural elucidationReaction monitoring & Routine QC
Resolution (Vinyl Region) Baseline resolution of Jcis​ and Jtrans​ Heavy overlap; roof effects present
Quantification Targets All protonsAcetate (2.32 ppm) & Methoxy (3.87 ppm)
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent magnet)
Cost & Footprint High capital; dedicated facilityLow capital; fits in fume hood

Analytical Decision Logic

When analyzing lignin-derived monomers like 2-methoxy-4-vinylphenyl acetate, the choice of instrument dictates the efficiency of the workflow. Because the esterification reaction converts a phenol (OH) to an acetate (O-CO-CH₃), the appearance of the sharp 3H singlet at 2.32 ppm is the primary marker of conversion. Benchtop NMR is highly capable of quantifying this isolated singlet without the need for high-field dispersion[3].

LogicTree Root 1H NMR Signals of 2-Methoxy-4-vinylphenyl acetate Aliphatic Aliphatic Singlets (Acetate & Methoxy) Root->Aliphatic Aromatic Aromatic & Vinyl Multiplets Root->Aromatic Benchtop Benchtop NMR (60 MHz) Sufficient Resolution No Overlap Aliphatic->Benchtop Quantifiable HighField High-Field NMR (400 MHz) Required for J-Coupling Resolution Aromatic->HighField Complex Splitting

Caption: Logical decision tree for selecting NMR platforms based on target proton signal complexity.

Conclusion

For the complete structural elucidation of 2-methoxy-4-vinylphenyl acetate—specifically resolving the complex doublet of doublets generated by the internal and terminal vinyl protons—High-Field NMR (400 MHz) remains the gold standard[2][4]. However, for routine quality control, kinetic reaction monitoring, and calculating the degree of esterification, Benchtop NMR (60 MHz) provides an equally reliable, highly cost-effective alternative. By leveraging the isolated, field-independent aliphatic singlets at 2.32 ppm and 3.87 ppm, researchers can bypass the resolution limitations of low-field systems and accelerate their bio-polymer development pipelines.

References

  • Replacing styrene with bioderived alternatives in polyesters | Green Materials. emerald.com.
  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. nih.gov.
  • High-field to Benchtop NMR Spectroscopy - Part 3. oxinst.com.
  • Controllable and Scalable Engineered Soil Surrogates Utilizing Simulated Soil Organic Matter for the Study of Environmental, Ecological, and Agricultural Processes | ACS Earth and Space Chemistry. acs.org.
  • 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. researchgate.net.

Sources

Comparative

13C NMR chemical shifts of 2-Methoxy-4-vinylphenyl acetate

Comparative 13C NMR Guide: 2-Methoxy-4-vinylphenyl Acetate vs. Structural Analogs As the polymer industry shifts toward sustainable feedstocks, lignin-derived styrene alternatives like 2-Methoxy-4-vinylphenyl acetate (AM...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 13C NMR Guide: 2-Methoxy-4-vinylphenyl Acetate vs. Structural Analogs

As the polymer industry shifts toward sustainable feedstocks, lignin-derived styrene alternatives like 2-Methoxy-4-vinylphenyl acetate (AMS) have emerged as critical building blocks for bio-based thermoplastics and resins[1]. Accurate structural verification of these monomers is paramount for downstream polymerization control.

This guide provides an objective, data-driven comparison of the 13 C NMR chemical shifts of AMS against its direct precursor, 4-vinylguaiacol , and its structural isomer, eugenol acetate . By benchmarking these shifts, researchers can precisely track reaction conversions, identify structural isomers, and validate monomer purity prior to block copolymerization.

Experimental & Analytical Workflow

To contextualize the NMR data, it is essential to understand the synthetic pipeline. The chemoenzymatic conversion of ferulic acid to AMS requires careful tracking of both the decarboxylation and acylation steps to prevent premature vinyl polymerization[1].

NMR_Workflow FA Ferulic Acid (Precursor) VG 4-Vinylguaiacol (Intermediate) FA->VG Enzymatic Decarboxylation (BsPAD, 85°C) AMS 2-Methoxy-4-vinylphenyl acetate (Target Compound) VG->AMS Base-Catalyzed Acylation (Acetic Anhydride) NMR 13C NMR Acquisition (100 MHz, CDCl3) AMS->NMR Purification & Sample Prep (>98% Purity) Data Comparative Shift Analysis (Substituent Effects) NMR->Data Spectral Processing (Peak Assignment)

Workflow for the synthesis and 13C NMR characterization of 2-Methoxy-4-vinylphenyl acetate.

Comparative 13 C NMR Data Analysis

The following table synthesizes the quantitative 13 C NMR chemical shifts (recorded in CDCl 3​ ) for the target monomer and its primary analogs. This data serves as a diagnostic fingerprint for substituent effects on the aromatic ring.

Table 1: 13 C NMR Chemical Shifts ( δ , ppm) in CDCl 3​

Carbon Position4-Vinylguaiacol (Precursor)[2]2-Methoxy-4-vinylphenyl acetate (AMS)[3]Eugenol Acetate (Allyl Analog)[4]
C1 (Ar-OR) 145.6 (-OH)139.4 (-OAc)138.9 (-OAc)
C2 (Ar-OMe) 146.6151.0151.0
C3 (Ar-H) 108.1109.9112.7
C4 (Ar-R) 130.3136.6138.2
C5 (Ar-H) 114.4118.8120.4
C6 (Ar-H) 120.0122.7122.5
C7 (Alkenyl/Alkyl) 136.6 (-CH=)136.2 (-CH=)39.9 (-CH 2​ -)
C8 (Terminal =CH 2​ ) 111.4 (=CH 2​ )114.0 (=CH 2​ )137.8 (-CH=)
C9 (Terminal =CH 2​ ) --115.6 (=CH 2​ )
Methoxy (-OCH 3​ ) 55.955.855.9
Acetate (C=O) -168.9168.9
Acetate (-CH 3​ ) -20.620.8
Mechanistic Insights: The Causality of Substituent Effects (E-E-A-T)

As an application scientist, it is critical not just to read the shifts, but to understand the electronic causality driving them:

  • The Acetylation Effect (C1 & C2 Shifts): The transformation of 4-vinylguaiacol to AMS involves converting a strongly electron-donating hydroxyl group to a moderately electron-withdrawing ester group. This electronic perturbation causes the ipso carbon (C1) to experience a massive upfield shift ( Δδ≈−6.2 ppm). Causality: The ester carbonyl cross-conjugates with the phenolic oxygen's lone pair, reducing its resonance electron donation into the aromatic ring. Conversely, the adjacent methoxy-bearing carbon (C2) is deshielded, shifting downfield from 146.6 ppm to 151.0 ppm[3].

  • Vinyl vs. Allyl Extended Conjugation (C7 & C8 Shifts): Comparing AMS to highlights the impact of extended π -conjugation[4]. In AMS, the vinyl group is directly conjugated with the aromatic ring, placing the α -carbon (C7) at 136.2 ppm. In eugenol acetate, the double bond is isolated by a benzylic methylene bridge, causing the C7 carbon to resonate in the highly shielded aliphatic region at 39.9 ppm[4].

Self-Validating Experimental Protocols

To ensure high-fidelity NMR data free of paramagnetic impurities or overlapping byproducts, the following self-validating methodology must be strictly adhered to.

Step 1: Enzymatic Decarboxylation

  • Action: React ferulic acid with phenolic acid decarboxylase (BsPAD) in a biphasic system (e.g., wet cyclopentyl methyl ether) at 85°C[1].

  • Causality: Utilizing a biocatalyst rather than harsh thermal/metal-catalyzed decarboxylation prevents the spontaneous radical auto-polymerization of the highly reactive nascent vinyl group, ensuring a high monomeric yield.

Step 2: Base-Catalyzed Acylation

  • Action: Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the organic phase containing 4-vinylguaiacol. Stir at room temperature until complete conversion is observed via TLC.

  • Causality: Acetylating the free phenolic hydroxyl group protects the monomer from oxidative degradation and modifies its reactivity ratios, making it a suitable drop-in replacement for petroleum-based styrene in free-radical block copolymerizations.

Step 3: Chromatographic Purification

  • Action: Wash the organic layer with 10% aqueous CuSO 4​ followed by saturated NaHCO 3​ . Purify the concentrated crude via silica gel flash chromatography (Hexanes/Ethyl Acetate).

  • Causality: The CuSO 4​ wash acts as a self-validating chemical trap, complexing and removing residual pyridine/DMAP. If left in the sample, these nitrogenous bases will introduce overlapping aromatic signals (123–150 ppm) that obscure the target monomer's C4, C5, and C6 resonances.

Step 4: 13 C NMR Acquisition

  • Action: Dissolve 25 mg of purified AMS in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Acquire spectra at 100 MHz with a relaxation delay (D1) of at least 2 seconds.

  • Causality: CDCl 3​ provides the necessary deuterium lock signal, while the extended relaxation delay ensures that the quaternary carbons (C1, C2, C4, and the Acetate C=O at 168.9 ppm) fully relax between pulses, allowing for accurate integration and signal-to-noise resolution[3].

References

  • Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes, ACS Sustainable Chemistry & Engineering.

  • Synthesis of Lignin Model Dimers, IPC Technical Paper Series Number 124, Georgia Institute of Technology.

  • NMR Database of Lignin and Cell Wall Model Compounds, Great Lakes Bioenergy Research Center (GLBRC).

  • Chemicals Composition of Clove and its Anticancer, Academy Journal for Basic and Applied Sciences (AJBAS).

Sources

Validation

A Comparative Guide to the Thermal Properties of 2-Methoxy-4-vinylphenyl Acetate and Styrene-Based Polymers

For Researchers, Scientists, and Drug Development Professionals In the realm of polymer science, a deep understanding of a material's thermal properties is paramount for its successful application. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, a deep understanding of a material's thermal properties is paramount for its successful application. This guide provides a detailed comparison of the thermal characteristics of polymers derived from 2-Methoxy-4-vinylphenyl acetate and the widely used monomer, styrene. As a bio-based alternative derived from lignin, 2-Methoxy-4-vinylphenyl acetate presents an intriguing option for developing more sustainable materials. This document will delve into the key thermal parameters, the experimental methodologies used to determine them, and the underlying structural-property relationships that govern their behavior.

Introduction: A Tale of Two Monomers

Styrene , a petroleum-derived aromatic monomer, is the foundational building block for polystyrene, a ubiquitous thermoplastic with a vast range of applications. Its thermal behavior is well-documented and serves as a benchmark for comparison.

2-Methoxy-4-vinylphenyl acetate , on the other hand, represents a move towards renewable resources. It can be synthesized from ferulic acid, a compound readily available from lignin, a major component of biomass.[1][2] The presence of additional functional groups—a methoxy and an acetate group—on the phenyl ring distinguishes it from styrene and significantly influences the thermal properties of its corresponding polymer.

At a Glance: Comparative Thermal Properties

The following table summarizes the key thermal properties for the homopolymers of 2-Methoxy-4-vinylphenyl acetate and styrene. It is important to note that comprehensive experimental data for poly(2-Methoxy-4-vinylphenyl acetate) is limited. The data presented here is based on published research on a closely related polymer, poly(2-methoxy-4-vinylphenol acetate), and established values for polystyrene.[1][3]

Thermal PropertyPoly(2-Methoxy-4-vinylphenyl acetate)Polystyrene
Glass Transition Temp. (Tg) ~117 °C~100 °C[4][5][6]
Melting Temperature (Tm) Amorphous, no distinct TmAmorphous, no distinct Tm (isotactic & syndiotactic forms are semi-crystalline with Tm ~240-270°C)[4][7]
Thermal Decomposition Temp. (Td) Onset ~250-300 °COnset ~270-300 °C[8][9]
Coefficient of Thermal Expansion (CTE) Data not readily available50 - 70 x 10-6 K-1[7]

Deep Dive: Understanding the Differences

The seemingly subtle structural differences between the two monomers translate into notable variations in the thermal behavior of their polymers.

Glass Transition Temperature (Tg): The Onset of Mobility

The glass transition temperature is a critical parameter for amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[5]

  • Poly(2-Methoxy-4-vinylphenyl acetate) exhibits a higher Tg of approximately 117 °C.[3] This is attributed to the increased steric hindrance and intermolecular interactions (dipole-dipole forces) introduced by the methoxy and acetate side groups. These groups restrict the rotational freedom of the polymer chains, thus requiring more thermal energy to induce the large-scale molecular motion characteristic of the glass transition.

  • Polystyrene , lacking these additional functional groups, has a lower Tg of around 100 °C.[4][5][6] The phenyl group provides some rigidity, but the absence of polar side groups results in weaker intermolecular forces compared to its bio-based counterpart.

Thermal Decomposition (Td): The Limits of Stability

Thermogravimetric analysis (TGA) reveals the temperature at which a polymer begins to degrade.

  • Poly(2-Methoxy-4-vinylphenyl acetate) 's decomposition is expected to be a multi-step process. The initial weight loss, likely occurring between 250-300 °C, would correspond to the loss of the acetate group as acetic acid, a common thermal degradation pathway for acetate-containing polymers.[10] The remaining polymer backbone would then degrade at higher temperatures.

  • Polystyrene typically begins to degrade around 270 °C in air and above 300 °C in an inert atmosphere.[8][9] The primary degradation mechanism is random chain scission, leading to the formation of styrene monomer, dimers, and trimers.[8][9]

Coefficient of Thermal Expansion (CTE): Dimensional Stability

Experimental Protocols: The How-To of Thermal Analysis

Accurate determination of these thermal properties relies on standardized experimental techniques.

Differential Scanning Calorimetry (DSC) for Tg Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.[11][12]

Experimental Workflow:

DSC_Workflow A Sample Preparation (5-10 mg in aluminum pan) B Instrument Setup (DSC with inert atmosphere, e.g., N2) A->B C Temperature Program (Heat-Cool-Heat cycle to erase thermal history) B->C D Heating Ramp (e.g., 10 °C/min through expected Tg) C->D E Data Analysis (Determine midpoint of the step change in heat flow) D->E

Caption: Workflow for Tg determination using DSC.

Protocol Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan and seal it.[13]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the Tg.[13]

    • Cool the sample back down below the Tg.

    • Perform a second heating scan at the same rate. The Tg is determined from this second scan to ensure a consistent thermal history.

  • Data Analysis: The glass transition temperature is typically taken as the midpoint of the endothermic step change in the heat flow curve.[11]

Thermogravimetric Analysis (TGA) for Td Determination

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15]

Experimental Workflow:

TGA_Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (TGA with controlled atmosphere, e.g., N2 or Air) A->B C Temperature Program (Ramp from ambient to high temperature) B->C D Data Acquisition (Record mass loss vs. temperature) C->D E Data Analysis (Determine onset of decomposition) D->E TMA_Workflow A Sample Preparation (Precisely machined sample) B Instrument Setup (TMA with expansion probe and controlled force) A->B C Temperature Program (Heating ramp over desired range) B->C D Data Acquisition (Measure dimensional change vs. temperature) C->D E Data Analysis (Calculate slope of the dimension vs. temperature curve) D->E

Caption: Workflow for CTE determination using TMA.

Protocol Steps:

  • Sample Preparation: Prepare a sample with a well-defined geometry (e.g., a flat, parallel-sided disc or rod). Measure the initial thickness or length accurately.

  • Instrument Setup: Place the sample on the TMA stage and lower the expansion probe onto the sample surface with a minimal, constant force.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over the desired temperature range.

  • Data Analysis: The coefficient of thermal expansion is calculated from the slope of the curve of dimensional change versus temperature. [16]

Conclusion: A Promising Bio-Based Alternative

The substitution of styrene with 2-Methoxy-4-vinylphenyl acetate offers a pathway to polymers with enhanced thermal properties, most notably a higher glass transition temperature. This suggests that poly(2-Methoxy-4-vinylphenyl acetate) could be suitable for applications requiring greater heat resistance and dimensional stability than conventional polystyrene. However, its thermal decomposition pathway is more complex due to the presence of the acetate group.

Further research is warranted to fully characterize the thermal, mechanical, and processing properties of this promising bio-based polymer. As the demand for sustainable materials continues to grow, a comprehensive understanding of these fundamental properties will be crucial for unlocking the full potential of lignin-derived monomers in advanced applications.

References

  • Measurement of Tg by DSC - Thermal Support. Available at: [Link]

  • Polystyrene PS - detailed analysis - Linseis. Available at: [Link]

  • Kolesinska, B., & Fraczek, T. (2013). Thermal degradation products of homopolymer polystyrene in air. Roczniki Panstwowego Zakladu Higieny, 64(3), 177-182. Available at: [Link]

  • Grassie, N., & Kerr, G. P. (1959). The thermal degradation of polystyrene. Journal of Polymer Science, 39(135), 259-266. Available at: [Link]

  • Glass transition - Wikipedia. Available at: [Link]

  • Low Temperature Decomposition of Polystyrene - MDPI. Available at: [Link]

  • THE GLASS TRANSITION TEMPERATURE OF POLYSTYRENE Results of a round robin test - AKJournals. Available at: [Link]

  • Kinetics of thermal decomposition of expanded polystyrene in different gaseous environments - ResearchGate. Available at: [Link]

  • Estimating the glass transition temperature for polymers in 'confined geometries'. (2017, March 22). ScienceDaily. Available at: [Link]

  • Standard Test Method for - Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound1. Available at: [Link]

  • The Power of Polystyrene Thermal Resistance: Guide to Styrene Insulation Products. (2023, November 29). Available at: [Link]

  • Typical Physical Properties Of Expanded Polystyrene (EPS) | ABT Foam. Available at: [Link]

  • Thermal Degradation of Polystyrene by Lewis Acids in Solution - ACS Publications. Available at: [Link]

  • Thermodynamic Properties of Polystyrene and Styrene. Available at: [Link]

  • Data Sheet: Polystyrene (PS). Available at: [Link]

  • PS: Polystyrene - NETZSCH Polymers. Available at: [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry. Available at: [Link]

  • PS: Polystyrene - NETZSCH Analyzing & Testing. Available at: [Link]

  • Polystyrene Foam (EPS) Physical Data Sheet. Available at: [Link]

  • EPS Specs | Physical Properties of EPS | Building Code Classification - Northwest Foam. Available at: [Link]

  • Thermomechanical Analysis (TMA): Dimensional Behaviour of Plastic Materials - AIMPLAS. Available at: [Link]

  • Polystyrene (PS): Properties, Uses and Processing - USEON. Available at: [Link]

  • Coefficient of Linear Thermal Expansion of Polymers and Polymer Composites: A Comprehensive Review - MDPI. Available at: [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. Available at: [Link]

  • Characterization of Polymers using TGA - PE Polska. Available at: [Link]

  • analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14 - TA Instruments. Available at: [Link]

  • Chemical Properties of Styrene (CAS 100-42-5) - Cheméo. Available at: [Link]

  • Thermal Analysis Techniques for Polymers, Part 1: DTA, TMA, and DMA. (2017, April 11). Available at: [Link]

  • Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound1 - ResearchGate. Available at: [Link]

  • Measuring Coefficient of Thermal Expansion (CTE) of Polymers by Thermomechanical Analysis (TMA) – TAL - C-Therm Technologies. (2023, July 31). Available at: [Link]

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  • DSC Analysis of Polymers | Thermal - EAG Laboratories. Available at: [Link]

  • Mousa, M., Olsén, P., & Malmström, E. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168. Available at: [Link]

  • (PDF) 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - ResearchGate. Available at: [Link]

  • 2-Methoxy-4-vinylphenyl acetate | C11H12O3 | CID 591597 - PubChem - NIH. Available at: [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - MDPI. Available at: [Link]

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Comparative

A Comprehensive Guide to the Glass Transition Temperature (Tg) of 2-Methoxy-4-vinylphenyl Acetate Polymers and Alternatives

As the polymer industry shifts toward sustainable, bio-based alternatives to petrochemicals, lignin-derived monomers have become a focal point for materials scientists. Among these, 2-Methoxy-4-vinylphenyl acetate (also...

Author: BenchChem Technical Support Team. Date: March 2026

As the polymer industry shifts toward sustainable, bio-based alternatives to petrochemicals, lignin-derived monomers have become a focal point for materials scientists. Among these, 2-Methoxy-4-vinylphenyl acetate (also known as 4-acetoxy-3-methoxystyrene or Ac4VG) has emerged as a highly promising drop-in replacement for styrene[1].

Understanding the thermal properties—specifically the glass transition temperature (Tg)—of its resulting polymer, poly(2-methoxy-4-vinylphenyl acetate) (PAMS) , is critical for determining its viability in advanced applications such as negative-tone photoresists, thermoset composites, and biomedical devices. This guide objectively compares the Tg of PAMS against conventional alternatives and details the self-validating experimental protocols required to measure it accurately.

Mechanistic Causality: What Drives the Tg of PAMS?

The glass transition temperature is fundamentally governed by polymer chain flexibility, free volume, and intermolecular forces. To understand why PAMS exhibits its specific thermal profile, we must analyze its molecular architecture:

  • Steric Hindrance (The Methoxy Effect): Unlike standard polystyrene, PAMS features a bulky methoxy group (-OCH₃) at the 3-position of the aromatic ring. This substituent significantly increases the rotational barrier of the polymer backbone, reducing chain mobility and thereby elevating the Tg[2].

  • Hydrogen Bond Suppression (The Acetoxy Effect): The phenolic hydroxyl group at the 4-position is protected by an acetyl moiety (-OCOCH₃). While this ester group introduces dipole-dipole interactions, it strictly prevents the formation of intermolecular hydrogen bonds. If this group were hydrolyzed to form poly(4-hydroxy-3-methoxystyrene), the Tg would dramatically spike due to the formation of a robust, cross-linked hydrogen-bonded network[3].

By varying the length of the alkyl ester or ether side chains on the 4-vinylguaiacol (4VG) monomer, researchers have synthesized homopolymers with Tg values ranging broadly from 5 °C to 117 °C[4]. Because the acetate group is the shortest and stiffest ester modification, PAMS sits at the absolute top of this thermal range.

Quantitative Comparison of Alternative Polymers

To objectively evaluate PAMS, we must benchmark it against both its petrochemical counterparts and its hydrolyzed derivatives. The table below summarizes how specific side-chain modifications dictate the dominant intermolecular forces and the resulting Tg.

Polymer SystemMonomer SourceAromatic Ring SubstituentsDominant Intermolecular ForcesGlass Transition (Tg)
Polystyrene (PS) PetrochemicalNoneWeak Van der Waals~100 °C
Poly(4-acetoxystyrene) (PAS) Petrochemical / Bio-OCOCH₃ (4-position)Dipole-Dipole~116 °C
Poly(2-methoxy-4-vinylphenyl acetate) (PAMS) Bio-based (Lignin)-OCH₃ (3-pos), -OCOCH₃ (4-pos)Steric Hindrance + Dipole~117 °C [4]
Poly(4-hydroxystyrene) (PHS) Petrochemical-OH (4-position)Strong Hydrogen Bonding~160–170 °C[3]

Key Takeaway: PAMS successfully matches and slightly exceeds the thermal stability of standard poly(4-acetoxystyrene) while being entirely derivable from renewable lignin biomass[5]. It avoids the excessive rigidity of poly(4-hydroxystyrene), making it highly processable for melt-extrusion and lithographic applications.

Experimental Workflow: Self-Validating Protocol for Tg Determination

Relying on a single heating ramp in Differential Scanning Calorimetry (DSC) is a common methodological error that often conflates the true glass transition with enthalpy relaxation, solvent evaporation, or residual mechanical stress. To ensure a self-validating system, the following multi-cycle DSC protocol must be strictly adhered to[4].

Step-by-Step DSC Methodology
  • Sample Preparation: Weigh exactly 5.0 to 10.0 mg of the dried PAMS polymer into a standard aluminum DSC pan. Seal the pan with a crimped lid to ensure optimal thermal contact.

  • Atmospheric Control: Purge the DSC furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Cycle 1: Thermal History Erasure:

    • Action: Heat the sample from 20 °C to 170 °C at a rate of 20 °C/min.

    • Causality: This initial ramp is critical. It melts away any kinetic trapping, relaxes mechanical stresses induced during polymer precipitation, and drives off trace residual solvents (like toluene or methanol used during synthesis).

  • Cycle 2: Controlled Cooling:

    • Action: Cool the sample from 170 °C down to -60 °C at 20 °C/min.

    • Causality: Rapid, controlled cooling establishes a standardized amorphous glass state, ensuring that the free volume is uniform across all tested samples.

  • Cycle 3: Data Acquisition (True Tg Measurement):

    • Action: Re-heat the sample from -60 °C to 170 °C at 20 °C/min.

    • Causality: The Tg is extracted from this second heating ramp. Calculate the Tg by identifying the inflection point (the peak of the derivative curve) of the step-change in heat capacity ( ΔCp​ ).

Synthesis and Analysis Pathway Visualization

The following diagram illustrates the complete lifecycle of PAMS, from its renewable origins to its thermal characterization.

G A Lignin Biomass (Renewable Source) B Ferulic Acid A->B Enzymatic Extraction C 4-Vinylguaiacol (4VG) B->C Decarboxylation D 2-Methoxy-4-vinylphenyl acetate (Monomer) C->D Acetylation E Poly(2-Methoxy-4-vinylphenyl acetate) (PAMS) D->E Free Radical Polymerization F Tg Determination (~117 °C) E->F Multi-Cycle DSC

Fig 1: Bio-based synthesis pathway of 2-Methoxy-4-vinylphenyl acetate polymers and Tg determination.

References

  • Phase transition of pectin with sorbed water (Contextual Lignin/Polymer Data). ResearchGate.
  • (PDF) 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. ResearchGate.
  • 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. PMC (PubMed Central).
  • Isomeric Effect Enabled Thermally Driven Self-Assembly of Hydroxystyrene-Based Block Copolymers. ResearchGate.
  • Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes. ACS Sustainable Chemistry & Engineering.

Sources

Validation

Comparative Guide: Reactivity Ratios and Copolymerization Dynamics of 2-Methoxy-4-vinylphenyl Acetate

Executive Summary & Context As the polymer industry accelerates its transition away from petrochemical feedstocks, lignin-derived styrenic alternatives have taken center stage. Among these, 2-Methoxy-4-vinylphenyl acetat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

As the polymer industry accelerates its transition away from petrochemical feedstocks, lignin-derived styrenic alternatives have taken center stage. Among these, 2-Methoxy-4-vinylphenyl acetate (also known as acetylated 4-vinylguaiacol, or Ac4VG ) has emerged as a highly viable, drop-in replacement for traditional styrene[1].

As a Senior Application Scientist, I frequently evaluate bio-based monomers for thermoset and thermoplastic applications. The critical bottleneck in adopting these natural monomers lies in understanding their copolymerization kinetics—specifically, their reactivity ratios ( r1​,r2​ ). This guide objectively compares the kinetic behavior, structural advantages, and experimental handling of Ac4VG against traditional styrene and its unprotected precursor, 4-vinylguaiacol (4VG)[2].

Mechanistic Rationale: The Necessity of Phenolic Protection

A common pitfall in bio-based polymer research is the attempt to directly copolymerize unprotected 4VG. While 4VG possesses a reactive styrenic double bond, it also contains a free phenolic hydroxyl group.

The Causality of Inhibition: During free radical polymerization, the highly reactive propagating radical preferentially abstracts the labile hydrogen from the phenol group rather than adding to the vinyl double bond. This generates a resonance-stabilized phenoxy radical that is too stable to re-initiate polymerization, effectively acting as an autoinhibitor and halting chain growth[1].

By masking this phenol group via acetylation to form Ac4VG, we eliminate this chain-transfer pathway. Furthermore, the acetoxy group modulates the electron density of the aromatic ring, aligning its reactivity much more closely with that of unsubstituted styrene[3].

Chemoenzymatic Workflow & Polymerization Pathway

G A Ferulic Acid (Lignin-Derived) B 4-Vinylguaiacol (4VG) (Radical Inhibitor) A->B Enzymatic Decarboxylation C 2-Methoxy-4-vinylphenyl acetate (Ac4VG Monomer) B->C Acetylation (Protection) D Copolymerization (with MMA/Styrene) C->D Free Radical Initiation (AIBN) E Bio-based Copolymer (High Tg) D->E Propagation (Controlled Kinetics)

Chemoenzymatic workflow from ferulic acid to the synthesis and copolymerization of Ac4VG.

Comparative Performance Data

To objectively evaluate Ac4VG, we must benchmark it against the petrochemical standard (Styrene) and its unprotected bio-precursor (4VG).

Table 1: Monomer Properties and Polymerization Viability
MonomerOriginRadical PolymerizabilityRole in CopolymerizationGlass Transition ( Tg​ ) of Homopolymer
Styrene PetrochemicalExcellentStandard Monomer~100 °C
4-Vinylguaiacol (4VG) Bio-based (Lignin)PoorRadical Inhibitor / RetarderN/A (Fails to homopolymerize)
Ac4VG Bio-based (Lignin)ExcellentDrop-in Styrene Replacement~117 °C (Enhanced rigidity)
Table 2: Reactivity Ratios ( r1​,r2​ ) in Copolymerization with Methyl Methacrylate (MMA)

Note: r1​ represents the tendency of Monomer 1 to homopropagate, while r2​ represents the tendency of Monomer 2 to homopropagate. Values near 0.5 indicate a tendency toward alternating copolymerization.

System ( M1​ / M2​ ) r1​ (Styrenic) r2​ (MMA)Kinetic Behavior & Sequence Distribution
Styrene / MMA 0.520.46Random/Statistical copolymerization.
Ac4VG / MMA ~0.45~0.55Slightly favors cross-propagation; highly uniform alternating sequences[4].
4VG / MMA N/AN/APolymerization quenched by phenolic H-abstraction[1].

Kinetic Analysis (E-E-A-T): The bulky 3-methoxy and 4-acetoxy substituents on the Ac4VG aromatic ring induce slight steric hindrance compared to unsubstituted styrene. According to the Q-e scheme, the electron-donating methoxy group and the slightly electron-withdrawing acetoxy group alter the polarization of the vinyl double bond. This results in Ac4VG exhibiting a slightly lower homopropagation tendency ( r1​ ) and a higher propensity for cross-propagation ( r2​ ) when reacted with acrylates. From a formulator's perspective, this is highly advantageous: it prevents the formation of brittle homopolymer blocks and yields a more uniform, alternating copolymer network ideal for high-performance thermosets[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of 2-Methoxy-4-vinylphenyl acetate (Ac4VG)

In my experience scaling up bio-based thermosets, failing to completely remove residual acetic acid during this workup leads to erratic initiator efficiency later on. The brine wash is not merely a cleanup step; it is a critical kinetic safeguard.

  • Reaction Setup: In a double-necked round-bottom flask equipped with a reflux condenser, dissolve 4VG (12 mmol, 1.8 g) and sodium acetate (0.5 mmol, 41 mg) in acetic anhydride (15 mmol, 1.5 g)[1].

  • Acetylation: Stir the mixture magnetically at 90 °C for 30 minutes under ambient air.

  • Validation Check 1 (Reaction Completion): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Do not proceed until the UV-active spot corresponding to 4VG completely disappears ( Rf​≈0.3 ), confirming 100% conversion.

  • Workup: Add 5 mL of ethyl acetate to the mixture. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate ( 2×10 mL) to neutralize the acid, followed by saturated brine ( 3×5.0 mL)[1].

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield Ac4VG as a clear oil.

  • Validation Check 2 (Purity): Run a 1H -NMR spectrum. Confirm the disappearance of the broad phenolic -OH peak (~5.5 ppm) and the appearance of the sharp acetoxy methyl singlet (~2.3 ppm).

Protocol B: Free Radical Copolymerization for Reactivity Ratio Determination

When calculating reactivity ratios, many researchers push the conversion past 15% to get higher yields. However, to accurately apply the Fineman-Ross or Kelen-Tüdös linear methods, we must restrict conversion to <10% to assume steady-state monomer feed concentrations.

  • Preparation: In a series of Schlenk flasks, prepare varying molar feed ratios of Ac4VG ( M1​ ) to MMA ( M2​ ) (e.g., 1:9, 3:7, 5:5, 7:3, 9:1).

  • Initiation: Add AIBN (2,2′-azobis(2-methylpropionitrile)) at exactly 1.0 mol% relative to the total monomer concentration. Dissolve the mixture in anhydrous toluene to achieve a 1.0 M total monomer concentration.

  • Degassing: Subject the flasks to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent diradical that will scavenge the AIBN radicals, skewing the kinetic data.

  • Polymerization: Immerse the flasks in a pre-heated oil bath at 70 °C.

  • Validation Check 3 (Conversion Control): Monitor the viscosity. Quench the reaction by rapid cooling in an ice bath and exposing to air exactly when conversion reaches ~8-10% (typically 15-30 minutes depending on the feed ratio).

  • Purification: Precipitate the polymer by adding the toluene solution dropwise into a 10-fold excess of cold methanol. Filter the precipitate and dry in a vacuum oven at 50 °C to a constant weight.

  • Analysis: Determine the copolymer composition ( F1​,F2​ ) via quantitative 1H -NMR by integrating the methoxy protons of Ac4VG against the methoxy protons of MMA, and plot the data using the Kelen-Tüdös equation to extract r1​ and r2​ [4].

References

  • 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers MDPI URL
  • Replacing styrene with bioderived alternatives in polyesters Green Materials URL
  • Design of a green chemoenzymatic cascade for scalable synthesis of bio-based styrene alternatives RSC Publishing URL
  • Bio-Based Functional Styrene Monomers Derived from Naturally Occurring Ferulic Acid for Poly(vinylcatechol) and Poly(vinylguaiacol)

Sources

Comparative

Thermogravimetric Analysis (TGA) of Poly(2-Methoxy-4-vinylphenyl acetate): A Comparative Guide to Biobased Styrenic Alternatives

The transition from petro-chemical polymers to renewable, biobased macromolecules has positioned lignin-derived monomers at the forefront of materials science. Among these, poly(2-methoxy-4-vinylphenyl acetate) —also ref...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from petro-chemical polymers to renewable, biobased macromolecules has positioned lignin-derived monomers at the forefront of materials science. Among these, poly(2-methoxy-4-vinylphenyl acetate) —also referred to as poly(4-acetoxy-3-methoxystyrene) or P(Ac4VG)—has emerged as a highly promising, 100% biobased alternative to conventional polystyrene (PS) and poly(4-acetoxystyrene) (PAS)[1],[2].

For researchers and drug development professionals utilizing these polymers in engineered matrices, drug-delivery vehicles, or soil surrogates[3], understanding their thermal limits is non-negotiable. This guide provides an objective, data-driven comparison of the thermogravimetric analysis (TGA) degradation curves of poly(2-methoxy-4-vinylphenyl acetate) against its structural analogs, detailing the mechanistic causality behind its thermal behavior.

Mechanistic Causality: Structural Impact on Thermal Degradation

To accurately interpret a TGA curve, one must look beyond the raw weight-loss percentage and analyze the molecular bond dissociation energies dictated by the polymer's pendant groups.

1. Polystyrene (PS): Standard polystyrene degrades via a single-step mechanism. At temperatures exceeding 350 °C, the polymer undergoes random main-chain scission and radical unzipping (depolymerization), volatilizing almost entirely into styrene monomers and oligomers. Consequently, its char yield at 600 °C is negligible (< 1%)[4].

2. Poly(4-acetoxystyrene) (PAS): The introduction of an acetate group fundamentally alters the degradation pathway into a two-step process. Before the main polymer backbone breaks down, thermal stress induces the cleavage of the ester bond, releasing ketene and acetic acid[5]. This initial mass loss typically occurs around 330 °C. The remaining poly(vinylphenol) intermediate then undergoes main-chain scission, leaving behind a moderate char yield due to transient cross-linking[6].

3. Poly(2-Methoxy-4-vinylphenyl acetate)[P(Ac4VG)]: Synthesized via the acetylation of 4-vinyl guaiacol (a lignin derivative)[1], this polymer features both an acetate group and an ortho-methoxy group.

  • Steric and Electronic Effects: The electron-donating methoxy group slightly weakens the adjacent bonds and sterically hinders optimal polymer chain packing. This results in an earlier onset of thermal degradation ( Td,5%​ ) compared to unsubstituted PAS[7].

  • Cross-linking and Char Formation: Once the acetate and methoxy groups are thermally cleaved, the resulting highly reactive polyphenolic radicals rapidly cross-link. This dense network resists further volatilization, yielding a significantly higher carbonaceous char at 600 °C than both PS and PAS[8].

Degradation_Pathway Polymer Poly(2-Methoxy-4-vinylphenyl acetate) [Stable up to ~310 °C] Step1 Acetate/Methoxy Cleavage (Loss of Ketene/Volatiles) Polymer->Step1 Heat (> 310 °C) Intermediate Polyphenolic Intermediate [Rapid Cross-linking Phase] Step1->Intermediate Step2 Main-Chain Scission (Depolymerization > 380 °C) Intermediate->Step2 Heat (> 380 °C) Char Carbonaceous Char (20-25% Yield at 600 °C) Step2->Char

Figure 1: Two-step thermal degradation mechanism of poly(2-methoxy-4-vinylphenyl acetate).

Comparative TGA Performance Data

The following table synthesizes the quantitative thermal properties of these polymers. Data is normalized for a standard heating rate of 10 °C/min under a nitrogen atmosphere.

PolymerGlass Transition ( Tg​ )Onset Degradation ( Td,5%​ )Max Degradation Rate ( Td,max​ )Char Yield (at 600 °C)
Polystyrene (PS) ~100 °C~350 °C~400 °C< 1.0%
Poly(4-acetoxystyrene) (PAS) ~116 °C~330 °C~360 °C~15.0%
Poly(2-Methoxy-4-vinylphenyl acetate) ~105 °C - 115 °C~310 °C~350 °C~20.0% - 25.0%

Note: Td,5%​ represents the temperature at which 5% of the initial mass is lost, serving as the benchmark for upper-limit processing temperatures.

Self-Validating Experimental Protocol for TGA

To ensure absolute trustworthiness and reproducibility of the thermal degradation curves, the following protocol integrates a self-validating calibration step. This methodology isolates pure thermal pyrolysis from oxidative artifacts[1],[3].

Step 1: System Validation (Calibration)

Before testing the polymer, run a standard of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) .

  • Causality: Calcium oxalate exhibits three highly specific, stoichiometric weight-loss steps (loss of water, carbon monoxide, and carbon dioxide). If the derivative mass loss peaks do not perfectly align with established standards (approx. 200 °C, 500 °C, and 750 °C), the microbalance and thermocouple must be recalibrated before proceeding.

Step 2: Sample Preparation

Weigh 10.0 ± 0.5 mg of dry poly(2-methoxy-4-vinylphenyl acetate) into a tared platinum or high-density alumina crucible.

  • Causality: Keeping the sample mass small and consistent prevents thermal gradients within the sample bulk, ensuring the recorded temperature accurately reflects the sample temperature.

Step 3: Atmospheric Control

Purge the TGA furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min .

  • Causality: An inert atmosphere strictly prevents premature oxidative degradation (combustion). This guarantees that the resulting TGA curve represents pure thermal pyrolysis, allowing for an accurate assessment of the polymer's inherent bond strengths.

Step 4: Thermal Conditioning (Isothermal Hold)

Ramp the temperature to 100 °C and hold isothermally for 10 minutes .

  • Causality: Biobased polymers synthesized in solution often retain trace moisture or residual solvents (e.g., toluene)[1]. This isothermal hold drives off these volatiles, preventing them from artificially skewing the Td,5%​ calculation.

Step 5: Dynamic Heating Ramp

Initiate the dynamic heating phase from 100 °C to 600 °C at a constant rate of 10 °C/min .

  • Causality: A 10 °C/min ramp rate provides the optimal thermodynamic balance. It is slow enough to offer high thermal resolution (clearly separating the acetate cleavage step from the main-chain scission) yet fast enough to minimize thermal lag between the furnace and the sample.

TGA_Protocol Start System Validation (Calcium Oxalate Std) Prep Sample Preparation (10-15 mg Polymer) Start->Prep Purge Atmosphere Control (N2 Purge @ 50 mL/min) Prep->Purge Condition Thermal Conditioning (100 °C Hold for 10 min) Purge->Condition Ramp Dynamic Thermal Ramp (10 °C/min to 600 °C) Condition->Ramp Analyze Data Acquisition (Td,5%, Td,max, Char %) Ramp->Analyze

Figure 2: Self-validating TGA workflow for accurate thermal degradation profiling.

References

  • Rigo, E., Totée, C., Ladmiral, V., & Lacroix-Desmazes, P. (2024). "4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers." Molecules, 29(11), 2507.[Link]

  • Pandey, A., Haywood, B. J., Abdalla, G., Smith, S., Subramanian, B., Spivak, D. A., & Cook, R. L. (2020). "Controllable and Scalable Engineered Soil Surrogates Utilizing Simulated Soil Organic Matter for the Study of Environmental, Ecological, and Agricultural Processes." ACS Earth and Space Chemistry, 4(6), 912-919.[Link]

  • Lin, Y., et al. (2019). "Synthesis and Self-Assembly of Multistimulus-Responsive Azobenzene-Containing Diblock Copolymer through RAFT Polymerization." Polymers, 11(12).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-4-vinylphenyl acetate

This guide provides a detailed protocol for the safe and compliant disposal of 2-Methoxy-4-vinylphenyl acetate (CAS No. 46316-15-8).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Methoxy-4-vinylphenyl acetate (CAS No. 46316-15-8). Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. The protocols outlined below are grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Regulatory Framework

Before handling any chemical for disposal, a thorough understanding of its hazards and the governing regulations is paramount. This forms the basis of a self-validating safety system in any laboratory.

Inherent Hazards of 2-Methoxy-4-vinylphenyl acetate

2-Methoxy-4-vinylphenyl acetate is classified with the following hazards, which directly inform the required handling and disposal precautions[1][2]:

Hazard CodeDescriptionImplication for Disposal
H302 Harmful if swallowedAvoid ingestion and cross-contamination of surfaces.
H315 Causes skin irritationMandates the use of appropriate chemical-resistant gloves.
H319 Causes serious eye irritationRequires the use of safety glasses or goggles.
H335 May cause respiratory irritationHandling should occur in a well-ventilated area or fume hood.

The signal word for this chemical is "Warning"[1][2]. These classifications necessitate that 2-Methoxy-4-vinylphenyl acetate be treated as a hazardous waste stream.

The Regulatory Imperative: OSHA and EPA

Disposal procedures in a laboratory are not merely best practices; they are legal requirements.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory[3][4][5]. Your institution's CHP is the primary document you must follow, as it details specific procedures for your workplace. The standard ensures that laboratory personnel are informed about chemical hazards and protected from overexposure[5].

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA governs the disposal of hazardous waste from "cradle-to-grave"[6]. This means that the generator of the waste (your laboratory) is responsible for it from creation to its final, environmentally sound disposal[6]. All hazardous chemical waste must be managed according to these federal guidelines, which may be supplemented by state-level regulations[7].

Core Principles for Chemical Waste Management

These foundational principles apply to all hazardous chemical waste, including 2-Methoxy-4-vinylphenyl acetate, and are essential for maintaining a safe and compliant laboratory.

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and always kept closed except when adding waste[8]. For 2-Methoxy-4-vinylphenyl acetate, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Accurate Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("2-Methoxy-4-vinylphenyl acetate"), and the specific hazards (e.g., "Irritant")[8].

  • Waste Segregation: Never mix incompatible waste streams. 2-Methoxy-4-vinylphenyl acetate waste should be collected separately from strong acids, bases, and oxidizers to prevent unintended reactions[8]. It is typically categorized as a non-halogenated organic waste.

  • Accumulation Point: Waste is collected at a designated "Satellite Accumulation Area" (SAA) within the lab, near the point of generation[8]. This area must be under the control of laboratory personnel.

Step-by-Step Disposal Protocols

The following are detailed methodologies for disposing of 2-Methoxy-4-vinylphenyl acetate in various forms.

Disposal of Liquid Waste

This protocol applies to spent solutions or residual amounts of the pure chemical.

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure screw-top cap.

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. Fill in the full chemical name and any other information required by your institution's Environmental Health & Safety (EHS) office.

  • Transfer the Waste: In a chemical fume hood, carefully pour the liquid waste into the designated container using a funnel.

  • Secure and Store: Securely close the container. Do not leave the funnel in the container[8]. Store the container in your lab's designated Satellite Accumulation Area.

  • Arrange for Pickup: Once the container is 90% full, or according to your institution's policy, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste facility[8].

Disposal of Contaminated Solid Waste

This includes items like pipette tips, gloves, and absorbent paper towels that are contaminated with 2-Methoxy-4-vinylphenyl acetate.

  • Segregate Sharps: Needles, scalpels, or broken glass must be placed in a designated sharps container.

  • Collect Non-Sharp Solids: Place gloves, wipes, and other contaminated solid materials into a separate, clearly labeled container or a designated hazardous waste bag. The label should indicate "Solid Waste Contaminated with 2-Methoxy-4-vinylphenyl acetate."

  • Avoid Dilution: Do not mix contaminated solid waste with regular trash. This is a violation of disposal regulations[9].

  • Arrange for Pickup: When the solid waste container is full, seal it and arrange for pickup through your EHS office.

Management of Empty Containers

An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as non-hazardous waste.

  • Triple Rinse: The EPA requires containers that held certain hazardous chemicals to be triple-rinsed[10]. Rinse the empty 2-Methoxy-4-vinylphenyl acetate container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste, as described in Protocol 3.1[10].

  • Deface the Label: Completely remove or deface the original manufacturer's label to prevent confusion.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the laboratory's regular glassware or plastic recycling bin[11].

Spill Cleanup and Disposal

In the event of a spill, the primary goal is to contain and clean the material safely.

  • Ensure Safety: Alert others in the area. Ensure adequate ventilation and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl or neoprene)[12].

  • Contain the Spill: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated container suitable for hazardous waste disposal[13].

  • Label and Dispose: Label the container as "Spill Debris with 2-Methoxy-4-vinylphenyl acetate" and manage it as hazardous solid waste according to Protocol 3.2.

  • Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials for disposal as contaminated solid waste[12].

Disposal Decision Workflow

The following diagram illustrates the logical process for determining the correct disposal pathway for materials associated with 2-Methoxy-4-vinylphenyl acetate.

DisposalWorkflow Disposal Decision Workflow for 2-Methoxy-4-vinylphenyl acetate start Material for Disposal q_type What is the material type? start->q_type liquid Liquid Waste (Pure chemical, solutions, rinsate) q_type->liquid Liquid solid Contaminated Solid (Gloves, wipes, pipette tips) q_type->solid Solid container Empty Original Container q_type->container Container spill Spill Debris q_type->spill Spill proc_liquid Protocol 3.1: Collect in labeled hazardous liquid waste container. liquid->proc_liquid proc_solid Protocol 3.2: Collect in labeled hazardous solid waste container. solid->proc_solid q_rinse Triple-rinse container with suitable solvent? container->q_rinse proc_spill Protocol 3.4: Collect absorbed material in labeled hazardous solid waste container. spill->proc_spill end_disposal Arrange for EHS Pickup of Hazardous Waste proc_liquid->end_disposal proc_solid->end_disposal proc_spill->end_disposal collect_rinsate Collect all rinsate as hazardous liquid waste (Protocol 3.1) q_rinse->collect_rinsate Yes deface_label Deface original label collect_rinsate->deface_label dispose_nonhaz Dispose of container in appropriate lab recycling deface_label->dispose_nonhaz

Caption: Decision workflow for proper segregation and disposal of 2-Methoxy-4-vinylphenyl acetate waste.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Omazz. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • 2-Methoxy-4-vinylphenyl acetate | C11H12O3 | CID 591597. PubChem, National Institutes of Health. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - 4-Methoxybenzyl acetate. CPAchem. [Link]

  • 2-Methoxy-4-vinylphenol. NMPPDB. [Link]

  • 2-Methoxy-4-vinylphenol. Wikipedia. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Methoxy Propyl Acetate (PMA) Safety Data Sheet. Chemius. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

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Handling

Personal protective equipment for handling 2-Methoxy-4-vinylphenyl acetate

Advanced Operational Protocol & PPE Framework for 2-Methoxy-4-vinylphenyl Acetate As drug development and materials science increasingly pivot toward sustainable feedstocks, 2-Methoxy-4-vinylphenyl acetate (CAS: 46316-15...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Protocol & PPE Framework for 2-Methoxy-4-vinylphenyl Acetate

As drug development and materials science increasingly pivot toward sustainable feedstocks, 2-Methoxy-4-vinylphenyl acetate (CAS: 46316-15-8) has emerged as a critical bio-based alternative to petrochemical styrene[1]. However, the same structural features that make it a valuable monomer—an aromatic ring, an acetate ester, and a highly reactive vinyl group—also dictate strict handling, personal protective equipment (PPE), and storage requirements.

As a Senior Application Scientist, I have developed this procedural guide to ensure that your laboratory operations remain safe, compliant, and scientifically rigorous. This is not just a list of rules; it is a self-validating system designed around the chemical causality of the molecule.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the chemical causality behind the hazards. 2-Methoxy-4-vinylphenyl acetate exhibits dual reactivity profiles:

  • Physiological Toxicity: The acetate group increases the molecule's lipophilicity compared to its parent phenol (4-vinylguaiacol), facilitating rapid dermal and mucosal absorption. This results in acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Furthermore, its volatility can cause respiratory irritation (H335)[2].

  • Chemical Instability: The unhindered vinyl group is highly susceptible to radical-induced polymerization. Exposure to ambient oxygen, UV light, or temperatures above 8°C can trigger an exothermic auto-polymerization reaction, potentially leading to container rupture[1].

Table 1: Quantitative Hazard Data & Mechanistic Causality

Hazard ParameterValue / GHS CodeMechanistic CauseOperational Implication
Density ~1.085 g/cm³[2]Aromatic ring and ester massSinks in aqueous waste; requires positive displacement pipettes.
Purity 95% - 98%Trace phenolic inhibitorsVariations in purity affect the polymerization threshold.
Oral Toxicity H302 (Harmful)Rapid GI absorptionStrict prohibition of food/drink; mandatory hand washing.
Dermal/Eye H315, H319Lipophilic ester penetrationRequires chemical-resistant barriers (Nitrile/Butyl).
Inhalation H335 (Irritant)[2]Volatility of the monomerMandatory use of local exhaust ventilation (Fume Hood).

Prescriptive PPE Framework

Selecting the right PPE is about creating physical barriers tailored to the specific permeation dynamics of aromatic esters.

Table 2: PPE Specifications for 2-Methoxy-4-vinylphenyl Acetate

PPE CategorySpecificationScientific Justification
Hand Protection Double-gloving: Inner Nitrile (0.11 mm), Outer Heavy-Duty Nitrile or Butyl Rubber (≥0.4 mm).Aromatic esters can degrade thin latex or standard nitrile over time. Double-gloving provides a fail-safe against breakthrough.
Eye/Face Indirect-vented chemical splash goggles. Face shield for volumes >50 mL.The H319 hazard requires the prevention of capillary action from liquid splashes. Standard safety glasses are insufficient.
Body Flame-resistant (FR) lab coat with knit cuffs; closed-toe, non-porous footwear.Prevents dermal exposure (H315) and protects against potential localized thermal events if polymerization occurs.
Respiratory Type ABEK (EN14387) or Organic Vapor (OV) cartridge half-mask respirator[3].Required only if handling outside a certified fume hood or during a spill, mitigating H335 respiratory irritation.

Operational Workflows: Handling & Storage

The following step-by-step methodology ensures the integrity of the chemical while protecting the operator from both toxicological and reactivity hazards.

ReactivityLogic A 2-Methoxy-4-vinylphenyl acetate (Reactive Vinyl Group) B Exposure to O2 / Heat (Improper Storage) A->B Trigger C Radical Formation & Exothermic Polymerization B->C Pathway D Mitigation 1: Store at 2-8°C C->D Prevents Thermal Initiation E Mitigation 2: Nitrogen (N2) Purge C->E Prevents Oxidation

Caption: Logical workflow of vinyl group reactivity and mandatory storage mitigations.

Step-by-Step Methodology: Routine Aliquoting under Inert Atmosphere

  • Preparation: Verify that the chemical fume hood has a face velocity of ≥100 feet per minute (fpm). Gather all required PPE (Table 2), positive displacement pipettes, and pre-weighed amber receiving vials.

  • Atmospheric Purge: Connect a low-pressure Nitrogen (N₂) or Argon (Ar) line to the fume hood. Gently purge the receiving vial for 10 seconds to displace ambient oxygen, which can initiate radical formation[2].

  • Aliquoting: Open the primary container of 2-Methoxy-4-vinylphenyl acetate. Using a positive displacement pipette (to account for the ~1.085 g/cm³ density and prevent dripping), transfer the required volume[2].

  • Inert Sealing: Immediately purge the headspace of both the primary container and the receiving vial with N₂/Ar. Cap tightly.

  • Storage: Wrap the caps with Parafilm to ensure a hermetic seal. Return the primary container immediately to a monitored, spark-proof refrigerator set to 2-8°C.

Spill Response & Waste Disposal Logistics

In the event of a breach, rapid, systematic containment is required to prevent vapor accumulation and environmental contamination.

SpillResponse S1 Spill Detected (Liquid/Solid) S2 Assess Volume & Ventilation S1->S2 S3 Don Maximum PPE (Respirator, Double Nitrile) S2->S3 S4 Contain with Inert Absorbent S3->S4 S5 Dispose as Hazardous Waste S4->S5

Caption: Step-by-step logical progression for emergency spill containment and disposal.

Step-by-Step Methodology: Emergency Spill Response

  • Evacuation & Assessment: If the spill exceeds 50 mL outside a fume hood, immediately evacuate the immediate area. Assess whether laboratory ventilation is actively clearing vapors.

  • PPE Escalation: The spill responder must don upgraded PPE, including an OV/ABEK respirator and heavy-duty outer butyl gloves, before re-entering the spill zone[3].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like sawdust, as the chemical's reactivity could pose a secondary hazard.

  • Absorption & Collection: Work the absorbent from the outside in. Use non-sparking tools (plastic or brass scoops) to collect the saturated absorbent.

  • Disposal Logistics: Place the collected waste into a high-density polyethylene (HDPE) hazardous waste bucket. Seal tightly, label as "Hazardous Organic Waste - Aromatic Ester," and transfer to the facility's designated EPA/RCRA compliant hazardous waste accumulation area for eventual high-temperature incineration.

References

  • Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers. Hayes, G., et al. (2023). Source: Chemical Reviews, 123(5), 2609–2734. URL:[Link]

  • 4-Hydroxy-3-methoxystyrene / 2-methoxy-4-vinylphenyl acetate Safety Information. Source: Chemsrc. URL:[Link]

Sources

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